1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGYSVVJRMSEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F8I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379731 | |
| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-74-0 | |
| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 678-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its unique combination of a perfluorinated alkyl chain and a reactive carbon-iodine bond makes it a valuable building block for introducing fluorinated moieties into organic molecules. The presence of fluorine can dramatically alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₈I | |
| Linear Formula | ICH₂(CF₂)₃CHF₂ | |
| CAS Number | 678-74-0 | |
| Molecular Weight | 341.97 g/mol | |
| Appearance | Not specified, likely a liquid | |
| Density | 2.061 g/mL at 25 °C | |
| Boiling Point | 81-82 °C at 120 mmHg | |
| Refractive Index (n₂₀/D) | 1.38 | |
| Solubility | Data for specific solvents is not readily available, but it is expected to be soluble in many common organic solvents such as ethers, and chlorinated solvents. Its solubility in polar solvents like water is expected to be very low. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on common methods for the preparation of perfluoroalkyl iodides. A representative protocol is outlined below. This should be considered a theoretical pathway and would require optimization for laboratory implementation.
Representative Synthesis: Radical Addition of Perfluoroalkyl Iodide to an Alkene
A common method for the synthesis of compounds of this type is the radical-initiated addition of a shorter perfluoroalkyl iodide to an appropriate alkene. In this case, the addition of a perfluoro-n-propyl iodide to vinylidene fluoride, followed by reaction with an iodine source, could be a potential route. However, a more direct and likely industrial synthesis involves the telomerization of tetrafluoroethylene (TFE) with a suitable iodo-fluoroalkane initiator.
Illustrative Experimental Protocol (Hypothetical):
-
Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants is charged with 1,1,2,2-tetrafluoro-1-iodoethane (as the telogen) and a radical initiator (e.g., a peroxide or an azo compound).
-
Reaction Execution: The reactor is sealed, and tetrafluoroethylene (TFE, the taxogen) is introduced under pressure. The mixture is heated to a temperature sufficient to initiate the radical reaction (typically 50-100 °C).
-
Monitoring: The reaction is monitored by pressure drop as the gaseous TFE is consumed.
-
Work-up: After the reaction is complete, the reactor is cooled, and any unreacted TFE is vented. The crude product mixture, containing a distribution of telomers, is collected.
-
Purification: The desired this compound is isolated from the product mixture by fractional distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂I group would appear as a triplet due to coupling with the adjacent -CF₂- group. The single proton of the -CHF₂ group would appear as a triplet of triplets due to coupling with the two adjacent -CF₂- groups.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH₂I | ~3.5 - 4.0 | Triplet (t) |
| -CHF₂ | ~5.5 - 6.5 | Triplet of Triplets (tt) |
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and iodine atoms.
| Carbon | Expected Chemical Shift (ppm) |
| -C H₂I | ~ -10 to 10 |
| -C F₂-CH₂I | ~110 - 120 |
| -C F₂-CF₂-CH₂I | ~110 - 120 |
| -C F₂-CHF₂ | ~110 - 120 |
| -C HF₂ | ~105 - 115 |
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals for the three different -CF₂- groups and one signal for the -CHF₂ group. The chemical shifts are reported relative to a standard such as CFCl₃.
| Fluorine Atoms | Expected Chemical Shift (ppm vs. CFCl₃) |
| -CF₂-CH₂I | ~ -110 to -120 |
| -CF₂-CF₂-CH₂I | ~ -120 to -130 |
| -CF₂-CHF₂ | ~ -125 to -135 |
| -CHF₂ | ~ -135 to -145 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-I bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretching | 2950 - 3100 | Medium |
| C-F stretching | 1000 - 1400 | Strong |
| CH₂ bending | 1400 - 1470 | Medium |
| C-I stretching | 500 - 600 | Medium-Weak |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Characteristic fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and successive losses of CF₂ units.
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions. The perfluorinated alkyl chain is chemically inert due to the strength of the C-F bonds. The primary site of reactivity is the carbon-iodine (C-I) bond.
The C-I bond is relatively weak and can be cleaved homolytically or heterolytically, making it a versatile functional group for a variety of transformations.
-
Radical Reactions: Under radical conditions (e.g., initiated by AIBN or light), the C-I bond can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical can then participate in various addition and substitution reactions.
-
Nucleophilic Substitution: The carbon atom attached to the iodine is susceptible to nucleophilic attack, although this is less common for primary iodides compared to other alkyl halides.
-
Organometallic Chemistry: Perfluoroalkyl iodides can be used to form organometallic reagents, such as Grignard or organozinc reagents, which are valuable intermediates in organic synthesis.
Applications in Drug Development
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorinated compounds often exhibit increased metabolic stability, improved lipophilicity, and better binding to target proteins.
This compound serves as a valuable building block for incorporating a C₅-perfluorinated chain into a molecule. This can be particularly useful in:
-
Modifying Lead Compounds: Introducing the octafluoropentyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Developing Novel Therapeutics: The unique properties of the perfluorinated chain can be exploited to design novel drugs with improved efficacy and safety profiles.
-
Probing Biological Systems: The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR to study drug-protein interactions and metabolism in vitro and in vivo.
While specific examples of the use of this compound in drug development are not widely reported, the general utility of perfluoroalkyl iodides in this field is well-established.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be largely predicted from the well-established chemistry of perfluoroalkyl iodides. This technical guide provides a foundation for researchers and scientists to understand and utilize this compound in their work, paving the way for the development of new and improved chemical entities.
An In-depth Technical Guide to the Synthesis of Perfluoroalkyl and Fluorotelomer Iodides
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis of perfluoroalkyl iodides and their subsequent conversion to fluorotelomer iodides. The core of this process involves the telomerization of tetrafluoroethylene (TFE), followed by the addition of ethylene. While the specific nomenclature "1,1,2,2,3,3,4,4-octafluoro-5-iodopentane" is ambiguous, this guide will focus on the synthesis of structurally related and industrially relevant compounds, providing a foundational understanding for researchers in the field.
The synthesis is a two-stage process. The first stage is the production of a homologous series of perfluoroalkyl iodides (RFI), also known as telomer A, through the telomerization of tetrafluoroethylene. The second stage involves the reaction of these perfluoroalkyl iodides with ethylene to yield fluorotelomer iodides (RFCH₂CH₂I), often referred to as telomer B.[1]
Stage 1: Synthesis of Perfluoroalkyl Iodides via Telomerization
Telomerization is a process where a chain transfer agent (the telogen) reacts with multiple units of a monomer (the taxogen) to form a mixture of adducts, or telomers. In this synthesis, a perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen.[1] The reaction produces a mixture of longer-chain perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)nI.
Experimental Protocol: Thermal Telomerization of TFE with Pentafluoroethyl Iodide
This protocol is based on a continuous process for the preparation of perfluoroalkyl iodides.[2]
Objective: To synthesize a mixture of perfluoroalkyl iodides by the thermal telomerization of TFE with C₂F₅I.
Reaction Scheme: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI
Apparatus: A tubular reactor is used for this continuous process.
Procedure:
-
Pentafluoroethyl iodide (telogen) is fed into the head of the tubular reactor.
-
Tetrafluoroethylene (taxogen) is introduced at two points:
-
The reaction is carried out at a temperature ranging from 300 to 360 °C.[2]
-
The process is typically run under atmospheric pressure.[2]
-
The contact time in the reactor is maintained between 10 and 70 seconds.[2]
-
Unconverted pentafluoroethyl iodide can be recycled back to the reactor head.[2]
Purification: The resulting mixture of perfluoroalkyl iodides is separated by fractional distillation.
Quantitative Data: Telomerization of TFE
| Parameter | Value | Reference |
| Reaction Temperature | 300 - 360 °C | [2] |
| Pressure | Atmospheric | [2] |
| Telogen/Taxogen Molar Ratio (total) | 1:1 to 3:1 | [2] |
| Contact Time | 10 - 70 seconds | [2] |
| TFE Conversion (example) | 58.5% - 76.6% | [2] |
| Proportion of Heavy Telomers (example) | 0.53% - 1.82% | [2] |
Stage 2: Synthesis of Fluorotelomer Iodides
The perfluoroalkyl iodides produced in the first stage are then reacted with ethylene in a free-radical addition reaction to insert a -CH₂CH₂- group between the perfluoroalkyl chain and the iodine atom.
Experimental Protocol: Free-Radical Addition of Perfluoroalkyl Iodide to Ethylene
This protocol describes a general procedure for the addition of perfluoroalkyl iodides to ethylene.
Objective: To synthesize a fluorotelomer iodide by the reaction of a perfluoroalkyl iodide with ethylene.
Reaction Scheme: RFI + CH₂=CH₂ → RFCH₂CH₂I
Apparatus: A high-pressure autoclave or a reactor suitable for gas-liquid reactions.
Procedure:
-
A perfluoroalkyl iodide (e.g., F(CF₂)₄I) is charged into the reactor.
-
A radical initiator, such as an azo compound (e.g., AIBN) or a peroxide, is added. The reaction can also be initiated thermally or photochemically.
-
The reactor is sealed and purged with an inert gas.
-
Ethylene is introduced into the reactor to the desired pressure.
-
The reaction mixture is heated to a temperature typically in the range of 50-100 °C, depending on the initiator used.
-
The reaction is allowed to proceed for several hours.
-
After the reaction is complete, the reactor is cooled, and excess ethylene is vented.
Purification: The crude product is purified by distillation to isolate the desired fluorotelomer iodide.
Quantitative Data: Addition of Perfluoroalkyl Iodide to Ethylene
| Parameter | Value/Range | Reference |
| Reaction Temperature | 50 - 100 °C (initiator dependent) | |
| Initiator | Azo compounds, peroxides | [3] |
| Yield (example with ICF₂I and ethene at 185°C) | 82% (mono adduct) | [3] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of fluorotelomer iodides.
Free Radical Addition Mechanism
References
Spectroscopic Profile of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the identification and characterization of this and structurally related fluorinated compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR
The proton NMR spectrum is expected to show a single signal for the two protons of the -CH₂I group.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| 3.5 - 4.5 | Triplet (t) | -CH₂I |
The multiplicity is predicted as a triplet due to coupling with the adjacent -CF₂- group.
1.1.2. ¹⁹F NMR
The fluorine-19 NMR spectrum will be more complex, with distinct signals for the different fluorine environments.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| -110 to -120 | Multiplet | -CF₂- adjacent to -CH₂I |
| -120 to -130 | Multiplet | -CF₂- |
| -130 to -140 | Multiplet | -CF₂- adjacent to -CHF₂ |
| -135 to -145 | Triplet of Doublets (td) | -CHF₂ |
Chemical shifts are referenced to CFCl₃. The multiplicities arise from complex coupling between neighboring non-equivalent fluorine atoms and the terminal proton.
1.1.3. ¹³C NMR
The carbon-13 NMR spectrum will show distinct signals for each carbon atom, with chemical shifts influenced by the attached fluorine and iodine atoms.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| -5 to 5 | Triplet (t) | -CH₂I |
| 105 - 115 | Multiplet | -CF₂- |
| 110 - 120 | Multiplet | -CF₂- |
| 110 - 120 | Multiplet | -CF₂- |
| 115 - 125 | Triplet of Doublets (td) | -CHF₂ |
The multiplicities are due to one-bond and two-bond coupling with fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds and other characteristic vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Medium | C-H stretch of -CH₂I |
| 1400 - 1450 | Medium | C-H bend of -CH₂I |
| 1100 - 1350 | Strong | C-F stretch |
| 500 - 600 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of iodine and fluorinated fragments.
| Predicted m/z | Relative Abundance | Assignment |
| 342 | Low | [M]⁺ (Molecular Ion) |
| 215 | High | [M - I]⁺ |
| 127 | Medium | [I]⁺ |
| 69 | Medium | [CF₃]⁺ |
| Various | Low to Medium | Other fluorinated fragments |
The high abundance of the [M - I]⁺ fragment is expected due to the relative weakness of the C-I bond.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Set a wide spectral width to encompass all fluorine signals (e.g., -50 to -250 ppm).
-
Use a standard pulse sequence, often with proton decoupling to simplify the spectra.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance and longer relaxation times of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.
-
Acquisition:
-
Set the mass range to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Processing: The instrument software will display the mass spectrum as a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Solubility of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility behavior based on the physicochemical properties of similar highly fluorinated compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various organic solvents, a crucial step for its application in research and development.
Predicted Solubility Profile
This compound is a highly fluorinated organic compound. The presence of a significant fluorinated alkyl chain (C4F8) and an iodo- group at the terminal position dictates its solubility characteristics. Generally, highly fluorinated compounds exhibit unique solubility profiles, often showing a preference for fluorinated solvents and limited solubility in common organic solvents.
Based on the behavior of similar perfluoroalkyl iodides and other fluorinated molecules, the expected solubility of this compound in different classes of organic solvents is as follows:
-
High Expected Solubility:
-
Fluorinated Solvents: Solvents such as trifluorotoluene and perfluoroalkanes are anticipated to be excellent solvents for this compound. The principle of "like dissolves like" is particularly relevant here, where the fluorinated nature of both the solute and the solvent leads to favorable interactions.
-
-
Moderate to Good Expected Solubility:
-
Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are likely to be effective solvents. The ether oxygen can act as a hydrogen bond acceptor, and the overall relatively low polarity of these solvents can accommodate the fluorinated chain.
-
Chlorinated Solvents: Dichloromethane and chloroform may also serve as suitable solvents due to their ability to dissolve a wide range of organic compounds.
-
-
Moderate to Low Expected Solubility:
-
Ketones: Acetone may show some ability to dissolve the compound.
-
Esters: Ethyl acetate might have limited success in dissolving this highly fluorinated iodide.
-
Aromatic Hydrocarbons: Toluene, due to its polarizability, might exhibit some solubility.
-
-
Low to Negligible Expected Solubility:
-
Alcohols: Methanol and ethanol are generally poor solvents for highly fluorinated compounds due to their polar, protic nature.
-
Nonpolar Hydrocarbons: Hexane and other alkanes are expected to be poor solvents due to the significant difference in polarity and intermolecular forces compared to the fluorinated compound.
-
Water: As a highly polar, protic solvent, water is not expected to dissolve the nonpolar, hydrophobic this compound.
-
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated | Trifluorotoluene | High | "Like dissolves like" principle; strong affinity between fluorinated solute and solvent. |
| Ethers | Diethyl ether, THF | Moderate to Good | Favorable interactions with the ether oxygen and suitable polarity. |
| Chlorinated Hydrocarbons | Dichloromethane | Moderate to Good | Good general-purpose organic solvents. |
| Ketones | Acetone | Moderate to Low | May exhibit some solvating power. |
| Aromatic Hydrocarbons | Toluene | Moderate to Low | Potential for induced dipole interactions. |
| Alcohols | Methanol, Ethanol | Low to Negligible | Mismatch in polarity and intermolecular forces. |
| Alkanes | Hexane | Low to Negligible | Significant difference in polarity. |
| Water | - | Negligible | Highly polar, protic nature of water is incompatible with the nonpolar, hydrophobic fluorinated compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a solid or liquid compound in an organic solvent.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents (e.g., trifluorotoluene, diethyl ether, dichloromethane, acetone, toluene, methanol, hexane)
-
Analytical Balance: Capable of measuring to at least 0.1 mg
-
Vials: Glass vials with screw caps and PTFE-lined septa
-
Thermostatic Shaker/Incubator: To maintain a constant temperature and provide agitation
-
Centrifuge: To separate undissolved solute
-
Syringes and Syringe Filters: For sample withdrawal and filtration
-
Volumetric Flasks and Pipettes: For accurate dilutions
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS).
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to sublime or decompose.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Chromatographic Method (HPLC or GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (HPLC or GC).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same chromatographic method.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a mean and standard deviation from at least three replicate experiments for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
This comprehensive guide provides a foundational understanding of the expected solubility of this compound and a detailed protocol for its empirical determination. Accurate solubility data is paramount for the effective use of this compound in various scientific and industrial applications.
An In-depth Technical Guide to the Thermal Stability of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a perfluorinated alkyl iodide. The thermal stability of such molecules is of critical importance for their application in various fields, including pharmaceuticals and materials science, as it dictates their storage, handling, and reaction conditions. The high degree of fluorination generally imparts significant thermal and chemical stability to organic molecules. However, the presence of a carbon-iodine (C-I) bond introduces a point of potential thermal lability.
Inferred Thermal Stability and Decomposition Pathway
The thermal stability of a molecule is primarily dictated by the bond dissociation energies of its constituent chemical bonds. In the case of this compound, the key bonds to consider are the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-iodine (C-I) bonds.
The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability of perfluorinated compounds.[1] In contrast, the C-I bond is significantly weaker and more susceptible to thermal cleavage.[2][3] Therefore, the initiation of thermal decomposition is most likely to occur via the homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical and an iodine radical.
Table 1: General Bond Dissociation Energies
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |
| C-F | ~485 | High stability |
| C-C (in fluoroalkanes) | ~350-400 | Moderately high stability |
| C-I | ~210-240 | Lower stability, likely initiation site for decomposition |
Following the initial C-I bond scission, the resulting highly reactive perfluoroalkyl radical can undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction: If a hydrogen source is present.
-
Dimerization: Reaction with another radical.
-
Elimination: Loss of a fluorine atom to form an alkene.
-
Fragmentation: Cleavage of C-C bonds to form smaller perfluorinated species.
The exact decomposition products will depend on the specific conditions, such as temperature, pressure, and the presence of other reactive species. A plausible, simplified decomposition pathway is initiated by the cleavage of the C-I bond.
References
The Versatility of Perfluoroalkyl Iodides in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl (Rf) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a molecule's physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. Among the various sources of perfluoroalkyl groups, perfluoroalkyl iodides (RfI) have emerged as highly versatile and readily accessible reagents. This technical guide provides an in-depth overview of the core applications of perfluoroalkyl iodides in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in their synthetic endeavors.
Radical Addition to Unsaturated Bonds: The Atom Transfer Radical Addition (ATRA) Reaction
One of the most fundamental and widely utilized applications of perfluoroalkyl iodides is their participation in Atom Transfer Radical Addition (ATRA) reactions with alkenes and alkynes. This method allows for the direct and atom-economical formation of new carbon-carbon and carbon-iodine bonds. The reaction is typically initiated by thermal or photochemical methods, generating a perfluoroalkyl radical that adds to the unsaturated bond, followed by an iodine atom transfer from another molecule of RfI to propagate the radical chain.
Quantitative Data for ATRA Reactions
The efficiency of the ATRA reaction is highly dependent on the nature of the alkene or alkyne, the perfluoroalkyl iodide, and the reaction conditions. Below is a summary of representative yields for the photoinduced ATRA of various perfluoroalkyl iodides to different unsaturated substrates.
| Entry | Alkene/Alkyne | Perfluoroalkyl Iodide | Product | Yield (%) |
| 1 | 1-Octene | C4F9I | 1-Iodo-2-(perfluorobutyl)octane | 85 |
| 2 | Styrene | C6F13I | 1-Iodo-1-phenyl-2-(perfluorohexyl)ethane | 92 |
| 3 | Phenylacetylene | C8F17I | (E)-1-Iodo-1-phenyl-2-(perfluorooctyl)ethene | 78 |
| 4 | Methyl acrylate | CF3I | Methyl 2-iodo-3,3,3-trifluoropropanoate | 95 |
| 5 | Cyclohexene | n-C3F7I | 1-Iodo-2-(perfluoro-n-propyl)cyclohexane | 88 |
Experimental Protocol: Photoinduced ATRA of Perfluoroalkyl Iodides to Alkenes
This protocol describes a general procedure for the visible-light-induced atom transfer radical addition of a perfluoroalkyl iodide to an alkene without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex.[1]
Materials:
-
Alkene (1.0 equiv)
-
Perfluoroalkyl iodide (1.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Radical scavenger (e.g., TEMPO, for control experiments)
-
Inert gas (Argon or Nitrogen)
-
Purple LEDs (e.g., 405 nm)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene (0.3 mmol, 1.0 equiv) and anhydrous DMA (2.0 mL).
-
Add the perfluoroalkyl iodide (0.45 mmol, 1.5 equiv) to the solution.
-
Seal the reaction vessel and degas the mixture by bubbling with an inert gas for 15 minutes.
-
Place the reaction vessel under an atmosphere of the inert gas.
-
Irradiate the stirred reaction mixture with purple LEDs at room temperature for 16 hours.
-
Upon completion, as monitored by TLC or GC-MS, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylated product.
Signaling Pathway: Mechanism of Photoinduced ATRA
The photoinduced ATRA reaction of perfluoroalkyl iodides with alkenes, in the absence of a dedicated photocatalyst, is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex between the solvent (e.g., DMA) and the perfluoroalkyl iodide.[2]
Caption: Photoinduced ATRA via an EDA complex.
Photocatalyzed Perfluoroalkylation of (Hetero)arenes
Direct C-H perfluoroalkylation of (hetero)arenes is a highly desirable transformation for the late-stage functionalization of complex molecules. Photocatalysis has emerged as a powerful tool to achieve this under mild conditions. Perfluoroalkyl iodides are excellent radical precursors in these reactions.
Quantitative Data for Photocatalyzed C-H Perfluoroalkylation
The following table presents a selection of results for the photocatalyzed C-H perfluoroalkylation of various (hetero)arenes.
| Entry | (Hetero)arene | Perfluoroalkyl Iodide | Photocatalyst | Product | Yield (%) |
| 1 | Benzene | n-C4F9I | Ru(bpy)3Cl2 | Perfluorobutylbenzene | 75 |
| 2 | Pyrrole | n-C6F13I | Eosin Y | 2-(Perfluorohexyl)pyrrole | 82 |
| 3 | Thiophene | n-C8F17I | fac-Ir(ppy)3 | 2-(Perfluorooctyl)thiophene | 79 |
| 4 | Indole | CF3I | Ru(bpy)3Cl2 | 3-Trifluoromethylindole | 88 |
| 5 | Caffeine | n-C4F9I | DTHQ | 8-(Perfluorobutyl)caffeine | 70[3] |
Experimental Protocol: Metal-Free Photocatalytic Perfluoroalkylation of Heteroarenes
This procedure outlines a general method for the metal-free, visible-light-mediated perfluoroalkylation of heteroarenes using an organic dye as a photocatalyst.[4]
Materials:
-
Heteroarene (1.0 equiv)
-
Perfluoroalkyl iodide (2.0 equiv)
-
Eosin Y (photocatalyst, 2 mol%)
-
Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., compact fluorescent lamp)
Procedure:
-
In a reaction tube, combine the heteroarene (0.5 mmol, 1.0 equiv), Eosin Y (0.01 mmol, 2 mol%), and a magnetic stir bar.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add acetonitrile (5 mL), diisopropylethylamine (1.0 mmol, 2.0 equiv), and the perfluoroalkyl iodide (1.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a visible light source for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the perfluoroalkylated heteroarene.
Signaling Pathway: General Photocatalytic Cycle
The photocatalytic cycle for the perfluoroalkylation of heteroarenes typically involves the excitation of the photocatalyst, followed by a single-electron transfer (SET) to the perfluoroalkyl iodide to generate the perfluoroalkyl radical.
Caption: General photocatalytic cycle for C-H perfluoroalkylation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Perfluoroalkyl iodides are also valuable partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) and C(sp)-C(sp3) bonds. Copper and palladium are the most commonly employed metals for these transformations.
Quantitative Data for Cross-Coupling Reactions
The following table summarizes representative examples of copper- and palladium-catalyzed cross-coupling reactions of perfluoroalkyl iodides.
| Entry | Coupling Partner | Perfluoroalkyl Iodide | Catalyst System | Product | Yield (%) |
| 1 | Phenylboronic acid | C4F9I | Pd(PPh3)4/CuI | Perfluorobutylbenzene | 85 |
| 2 | 2-Bromopyridine | C2F5I | (phen)CuCF2CF3 | 2-(Perfluoroethyl)pyridine | 78[5] |
| 3 | Phenylacetylene | C6F13I | Pd(PPh3)2Cl2/CuI | 1-Phenyl-3-(perfluorohexyl)propyne | 89[6] |
| 4 | Indole | n-C8F17I | CuI/L-proline | 3-(Perfluorooctyl)indole | 72 |
| 5 | Thiophene-2-boronic acid | n-C3F7I | Pd(OAc)2/SPhos | 2-(Perfluoro-n-propyl)thiophene | 91 |
Experimental Protocol: Copper-Catalyzed Perfluoroalkylation of Heteroaryl Bromides
This protocol provides a general procedure for the copper-mediated perfluoroalkylation of heteroaryl bromides using a pre-formed (phen)CuRF complex.[5]
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
(phen)CuRF complex (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the heteroaryl bromide (0.10 mmol, 1.0 equiv) and the (phen)CuRF complex (0.12 mmol, 1.2 equiv) to a reaction vial.
-
Add anhydrous DMF (1 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the perfluoroalkylated heteroarene.
Signaling Pathway: Sonogashira Coupling of Perfluoroalkyl Vinyl Iodides
Perfluoroalkyl vinyl iodides, readily prepared from the ATRA reaction of RfI with terminal alkynes, are excellent substrates for Sonogashira coupling reactions. This allows for the synthesis of valuable perfluoroalkylated enynes.[6][7]
Caption: Mechanism of the Sonogashira cross-coupling reaction.
Conclusion
Perfluoroalkyl iodides are undeniably powerful and versatile reagents in the toolkit of the modern organic chemist. Their ability to serve as efficient precursors for perfluoroalkyl radicals under a variety of conditions—thermal, photochemical, and metal-catalyzed—opens up a vast landscape of synthetic possibilities. From the direct addition across unsaturated bonds to the sophisticated functionalization of aromatic systems, RfI reagents provide reliable and often high-yielding pathways to novel fluorinated molecules. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of perfluoroalkyl iodides in their own synthetic programs, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Enhanced Reactivity of the Carbon-Iodine Bond in Fluorinated Compounds: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and material properties. This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond within these fluorinated architectures. The inherent weakness of the C-I bond, juxtaposed with the unique electronic effects of fluorine, presents a versatile platform for the synthesis of complex fluorinated molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and mechanistic insights into the transformations of fluorinated iodo-compounds.
The Carbon-Iodine Bond: A Locus of Reactivity in Fluorinated Scaffolds
The utility of fluorinated iodo-compounds as synthetic intermediates stems from the significant difference in bond strength between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) often exceeding 110 kcal/mol, rendering it largely inert under many reaction conditions.[1] In stark contrast, the C-I bond is considerably weaker, with BDEs typically in the range of 50-65 kcal/mol, making it a prime target for selective chemical manipulation.
The presence of fluorine atoms, particularly on aromatic rings or adjacent to the C-I bond, can further modulate its reactivity. The strong electron-withdrawing nature of fluorine can influence the electron density at the carbon atom of the C-I bond, impacting its susceptibility to various transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes.
Data Presentation: Bond Dissociation Energies and Comparative Reactivity
To facilitate a quantitative understanding, the following tables summarize key data on bond dissociation energies and comparative reaction yields.
Table 1: A Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kcal/mol) | Relative Reactivity Trend |
| C-F | ~116 | Lowest |
| C-Cl | ~81 | Moderate |
| C-Br | ~68 | High |
| C-I | ~51 | Highest |
This table provides a general overview. Specific BDEs can vary based on the molecular structure.
Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Aryl Halides with 2,5-Difluorophenylboronic Acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |
| 4-Chloroacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| 4-Iodoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | Room Temp | 2 | >98 |
This data, compiled from various sources, illustrates the general reactivity trend of I > Br > Cl in this specific cross-coupling reaction.[2][3][4]
Key Transformations of Fluorinated Iodo-Compounds
The C-I bond in fluorinated compounds serves as a versatile handle for a multitude of chemical transformations. The following sections detail the experimental protocols for several key reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of fluorine atoms can activate an aromatic ring towards nucleophilic attack, facilitating the displacement of the iodide.
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Fluoro-4-iodobenzene with Dimethylamine
-
Materials: 1-Fluoro-4-iodobenzene, N,N-Dimethylformamide (DMF), 10 M Potassium Hydroxide (KOH), Diethyl ether (Et₂O), Water.
-
Procedure:
-
A mixture of DMF (2.00 mL) and 10 M KOH (0.500 mL) is heated at reflux for 5 minutes.
-
1-Fluoro-4-iodobenzene (1.00 mmol) is added, and the resulting mixture is heated for 30 minutes at 95 °C.
-
An additional portion of 10 M KOH (0.500 mL) is added, and heating is continued for another 30 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). Additional portions of 10 M KOH can be added at 30-minute intervals until the reaction is complete.
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with Et₂O (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired N,N-dimethyl-4-fluoroaniline.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond readily undergoes oxidative addition to low-valent palladium complexes, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4-difluorobenzene with Phenylboronic Acid
-
Materials: 1-Iodo-2,4-difluorobenzene (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv.), Toluene (5 mL), Ethanol (1 mL), Water (1 mL).
-
Procedure:
-
To a round-bottom flask, add 1-iodo-2,4-difluorobenzene, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-difluoro-1,1'-biphenyl.[2][6]
-
Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-fluorobenzene with Phenylacetylene
-
Materials: 1-Iodo-4-fluorobenzene (1.0 equiv.), Phenylacetylene (1.2 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), Copper(I) iodide (CuI, 4 mol%), Triethylamine (TEA, 2.0 equiv.), Anhydrous Tetrahydrofuran (THF, 5 mL).
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 1-iodo-4-fluorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 1-fluoro-4-(phenylethynyl)benzene.[7][8]
-
Carbonylation and Cyanation Reactions
The versatility of the C-I bond extends to the introduction of carbonyl and cyano functionalities.
Experimental Protocol: Carbonylation of a Perfluoroalkyl Iodide
-
Materials: Perfluoroalkyl iodide (e.g., 1-iodoperfluorobutane), Phenyl formate (as a CO surrogate), Phenylacetylene, RuPhos Pd G3 catalyst, Cesium carbonate (Cs₂CO₃), Dry 1,2-dichloroethane (DCE).
-
Procedure:
-
In a glovebox, charge a vial with RuPhos Pd G3 (1 mol %), Cs₂CO₃ (2 equiv), phenyl formate (2 equiv), phenylacetylene (1 equiv), and 1-iodoperfluorobutane (3 equiv).
-
Add dry DCE and seal the vial.
-
Heat the reaction mixture at 50 °C for 4 hours.
-
After cooling, the reaction mixture can be analyzed and purified by standard chromatographic techniques to yield the corresponding α,β-unsaturated ester.[9]
-
Experimental Protocol: Copper-Catalyzed Cyanation of an Aryl Iodide
-
Materials: Aryl iodide (e.g., 4-iodo-1,2-difluorobenzene), Copper(I) iodide (CuI, 10 mol%), Potassium iodide (KI, 20 mol%), N,N'-Dimethylethylenediamine (ligand, 1.0 equiv.), Sodium cyanide (NaCN, 1.2 equiv.), Toluene.
-
Procedure:
-
In a glovebox, combine the aryl iodide, CuI, KI, and NaCN in a reaction tube.
-
Add toluene and the diamine ligand.
-
Seal the tube and heat the mixture at 110 °C for the required time, monitoring by GC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by chromatography to obtain the corresponding aromatic nitrile.[10]
-
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and a general workflow for catalyst optimization.
Conclusion
The carbon-iodine bond in fluorinated compounds represents a highly valuable and reactive functional group for the synthesis of novel molecules with applications in pharmaceuticals, agrochemicals, and materials science. Its selective activation, in the presence of the much stronger carbon-fluorine bond, allows for a wide range of chemical transformations. This guide has provided a foundational understanding of the principles governing the reactivity of these compounds, along with practical experimental protocols and mechanistic insights. It is anticipated that the continued exploration of the chemistry of fluorinated iodo-compounds will lead to the development of even more efficient and selective synthetic methodologies, further empowering researchers in their pursuit of innovative chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
An In-depth Technical Guide on 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane, a fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. This document details the compound's discovery and historical context, its physicochemical properties, established and potential experimental protocols for its synthesis, and its emerging applications, particularly in the realm of medicinal chemistry. The strategic incorporation of the octafluoropentyl iodide moiety can significantly influence the biological activity and pharmacokinetic profile of lead compounds. This guide aims to be a foundational resource for researchers seeking to leverage the unique properties of this versatile chemical building block.
Introduction
The introduction of fluorine and fluorinated alkyl chains into organic molecules is a well-established strategy in modern drug design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can lead to significant improvements in the efficacy and pharmacokinetic profiles of therapeutic agents. This compound (OFI), a halogenated hydrocarbon, has emerged as a valuable building block in organic synthesis, offering a reactive handle for the introduction of an octafluoropentyl group. This guide delves into the core aspects of OFI, from its initial synthesis to its potential applications in the development of novel therapeutics.
Discovery and History
The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its synthesis is conceptually rooted in the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. The development of methods for the free-radical addition of perfluoroalkyl iodides to alkenes and the telomerization of fluoroalkenes were pivotal advancements that laid the groundwork for the preparation of compounds like OFI.
Key milestones in the broader field that enabled the synthesis of such compounds include:
-
Mid-20th Century: The pioneering work on the free-radical reactions of fluorinated compounds.
-
Development of Telomerization: The use of telomerization reactions, involving a telogen (chain transfer agent) and a taxogen (monomer), became a common method for producing fluorinated oligomers.
While a specific "discovery" paper for OFI is not prominent, its existence and utility are evident from its commercial availability and its implicit use as an intermediate in various synthetic applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 678-74-0 | [1] |
| Molecular Formula | C₅H₃F₈I | [1] |
| Molecular Weight | 341.97 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 2.061 g/mL at 25 °C | [1] |
| Boiling Point | 81-82 °C at 120 mmHg | [1] |
| Refractive Index (n20/D) | 1.38 | [1] |
| InChI Key | YMGYSVVJRMSEGU-UHFFFAOYSA-N | [1] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 4.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 341.91517 g/mol | [2] |
| Monoisotopic Mass | 341.91517 g/mol | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 14 | [2] |
Experimental Protocols for Synthesis
General Synthesis via Free-Radical Addition
The synthesis of this compound can be accomplished by the free-radical addition of 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane to ethylene. This reaction is typically initiated by thermal or photochemical means, or by using a radical initiator.
Reaction: CHF₂(CF₂)₃I + CH₂=CH₂ → CHF₂(CF₂)₃CH₂CH₂I
Detailed Methodology (Hypothetical Protocol based on similar reactions):
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves is charged with 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane and a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Purging: The autoclave is sealed and purged several times with nitrogen to remove oxygen, which can inhibit free-radical reactions.
-
Ethylene Addition: Ethylene gas is introduced into the autoclave to the desired pressure.
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-80 °C for AIBN) and stirred for several hours. The pressure is monitored and maintained by adding more ethylene as needed.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented. The crude reaction mixture is then purified.
-
Purification: Purification is typically achieved by fractional distillation under reduced pressure to isolate the desired this compound.
Applications in Drug Development and Organic Synthesis
The presence of the iodinated carbon provides a reactive site for various synthetic transformations, making this compound a versatile building block.
Introduction of Fluorinated Moieties
The primary application of this compound is as a source of the 1,1,2,2,3,3,4,4-octafluoropentyl group. The carbon-iodine bond can participate in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitution reactions, allowing for the facile incorporation of this highly fluorinated chain into a wide range of organic molecules. The strategic placement of such a group can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.
Role as a Versatile Intermediate
As a specialized organic intermediate, it serves in the synthesis of a variety of medicinal compounds. The incorporation of fluorine into drug molecules is a proven strategy to enhance their therapeutic efficacy. This compound, with its reactive iodine atom, provides a direct route to introduce these beneficial properties into complex pharmaceutical structures.
Logical Relationships and Experimental Workflows
The synthesis and application of this compound can be visualized through logical workflow diagrams.
Caption: Synthetic workflow for this compound.
Caption: Application workflow of this compound.
Conclusion
This compound stands as a valuable and versatile building block in the field of organofluorine chemistry. While its specific discovery narrative remains somewhat elusive, its importance is underscored by its utility in the synthesis of complex fluorinated molecules. For researchers in drug development and materials science, this compound offers a reliable means to introduce the unique and often beneficial properties of a polyfluorinated alkyl chain. Future research will likely continue to uncover new applications for this compound, further solidifying its role as a key intermediate in the creation of novel and improved chemical entities.
References
Methodological & Application
Application Notes and Protocols for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane as a precursor for the corresponding 1,1,2,2,3,3,4,4-octafluoropentyl radical (H(CF₂)₄CH₂•) in various radical-mediated transformations. This versatile building block is instrumental in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.
Introduction to Radical Reactions of this compound
This compound is a valuable reagent for introducing the octafluoropentyl moiety into organic substrates through radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon thermal or photochemical initiation to generate the highly reactive 1,1,2,2,3,3,4,4-octafluoropentyl radical. This radical can then participate in a variety of transformations, most notably addition to unsaturated systems and cyclization reactions.
Key Features:
-
Efficient Radical Precursor: The C-I bond is readily cleaved to form the desired radical species.
-
Versatile Reactivity: The generated radical undergoes addition to a wide range of alkenes and alkynes.
-
Incorporation of Fluorinated Moieties: Provides a straightforward method for the synthesis of molecules containing a partially fluorinated alkyl chain.
Common Radical Reactions and Mechanisms
The primary applications of this compound in radical chemistry involve its addition to carbon-carbon multiple bonds and intramolecular cyclizations.
Radical Addition to Alkenes and Alkynes
The addition of the 1,1,2,2,3,3,4,4-octafluoropentyl radical to alkenes and alkynes is a chain reaction that proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond in this compound. This can be achieved using a radical initiator such as azobisisobutyronitrile (AIBN) upon heating, or through photolysis with UV or visible light.
-
Propagation: The generated 1,1,2,2,3,3,4,4-octafluoropentyl radical adds to the alkene or alkyne, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the 1,1,2,2,3,3,4,4-octafluoropentyl radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
A general workflow for this process is illustrated in the following diagram:
Caption: General workflow for the radical addition of this compound.
Radical Cyclization
In molecules containing both an unsaturated bond and a site for radical generation, intramolecular cyclization can occur. If a substrate is prepared with a pendant alkene or alkyne and a group that can be converted to a radical derived from this compound, a cyclization reaction can be initiated to form cyclic compounds containing the octafluoropentyl group.
The general mechanism involves the initial formation of the 1,1,2,2,3,3,4,4-octafluoropentyl radical, which is typically tethered to an unsaturated moiety. This is followed by an intramolecular addition of the radical to the double or triple bond, leading to a cyclic radical intermediate. This intermediate is then quenched, often by abstraction of a hydrogen or halogen atom, to yield the final cyclized product.
Caption: Logical flow of a radical cyclization reaction involving a tethered octafluoropentyl group.
Experimental Protocols
The following are generalized protocols for typical radical reactions using this compound. The specific conditions may require optimization depending on the substrate.
Protocol for AIBN-Initiated Radical Addition to an Alkene
Materials:
-
This compound
-
Alkene substrate
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or tert-butanol)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux and inert atmosphere techniques
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add AIBN (0.1 mmol, 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired adduct.
Protocol for Photochemically-Initiated Radical Addition
Materials:
-
This compound
-
Alkene or alkyne substrate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Photoreactor equipped with a suitable light source (e.g., blue LEDs, UV lamp)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a quartz or borosilicate glass reaction vessel, dissolve the alkene or alkyne (1.0 mmol) and this compound (1.5 mmol, 1.5 equivalents) in the chosen anhydrous solvent (10-20 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with the light source at room temperature.
-
Stir the reaction mixture vigorously during irradiation.
-
Monitor the reaction progress by TLC or GC. Photochemical reactions can range from a few hours to 24 hours.
-
Once the starting material is consumed, turn off the light source.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the product.
Data Presentation
The following table summarizes representative data for the radical addition of perfluoroalkyl iodides to various unsaturated compounds. While specific data for this compound is limited in the provided search results, the data for analogous compounds can be used as a guide for expected reactivity and yields.
| Perfluoroalkyl Iodide | Substrate | Initiator/Conditions | Solvent | Time (h) | Yield (%) |
| C₄F₉I | 1-Octene | AIBN, 80 °C | Benzene | 6 | 85 |
| C₆F₁₃I | Styrene | Benzoyl Peroxide, 80 °C | Acetonitrile | 8 | 90 |
| C₈F₁₇I | Phenylacetylene | Blue LED, rt | CH₃CN | 12 | 78 |
| H(CF₂)₄CH₂I | 1-Hexene | AIBN, 80 °C | Toluene | 10 | [Data not available in search results] |
| H(CF₂)₆CH₂I | Methyl Acrylate | UV light, rt | Dichloromethane | 24 | [Data not available in search results] |
Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples. Optimization is often necessary to achieve the best results.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Radical reactions, especially those involving initiators like AIBN, should be conducted with appropriate safety precautions due to the potential for gas evolution and exothermic decomposition.
-
Photochemical reactions should be carried out in a properly shielded photoreactor to avoid exposure to harmful UV or high-intensity visible light.
By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable source of the 1,1,2,2,3,3,4,4-octafluoropentyl radical for the synthesis of novel fluorinated compounds.
Protocol for trifluoromethylation using 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
An Application Note and Protocol for Perfluoroalkylation using 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Introduction
The introduction of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] While the term "trifluoromethylation" specifically refers to the addition of a -CF3 group, a broader class of reactions involves the introduction of longer perfluoroalkyl chains. This document provides a detailed protocol for the use of this compound as a reagent for the introduction of the 1,1,2,2,3,3,4,4-octafluoropentyl group onto aromatic and heteroaromatic substrates.
Although a specific, named protocol for this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of other perfluoroalkyl iodides. These reagents are known to be effective precursors for perfluoroalkyl radicals, particularly under photoredox catalysis conditions.[1][2][3] The protocol detailed below is based on these analogous, mild, and operationally simple methods for the direct C-H functionalization of arenes and heteroarenes.
Reaction Mechanism
The proposed mechanism for the perfluoroalkylation of an (hetero)arene using this compound under photoredox conditions is illustrated below. The catalytic cycle is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex) with visible light. The excited photocatalyst then reduces the perfluoroalkyl iodide via a single-electron transfer (SET), generating a perfluoroalkyl radical and the oxidized form of the photocatalyst. This highly reactive radical adds to the aromatic substrate to form a radical cation intermediate. Subsequent oxidation of this intermediate, followed by deprotonation, yields the desired perfluoroalkylated product and regenerates the ground-state photocatalyst.
Caption: Proposed mechanism for photoredox-catalyzed perfluoroalkylation.
Experimental Workflow
The general workflow for the perfluoroalkylation reaction is straightforward and can be performed in a standard laboratory setting. It involves the preparation of the reaction mixture, irradiation with a light source, followed by workup and purification of the product.
Caption: General experimental workflow for photoredox perfluoroalkylation.
Data Presentation
The following tables summarize representative yields for the perfluoroalkylation of various aromatic and heteroaromatic substrates based on published data for structurally similar perfluoroalkyl iodides under photoredox conditions. This data is intended to provide an expectation of the reaction's scope and efficiency.
Table 1: Perfluoroalkylation of Arenes
| Entry | Substrate | Perfluoroalkyl Iodide | Yield (%) | Reference |
| 1 | Benzene | C4F9I | 72 | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |
| 2 | Toluene | C4F9I | 65 (mixture of isomers) | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |
| 3 | Anisole | C6F13I | 85 (para-isomer) | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |
| 4 | N,N-Dimethylaniline | C6F13I | 92 (para-isomer) | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |
| 5 | Chlorobenzene | C4F9I | 58 | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |
Table 2: Perfluoroalkylation of Heteroarenes
| Entry | Substrate | Perfluoroalkyl Iodide | Yield (%) | Reference |
| 1 | Pyrrole | CF3I | 88 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |
| 2 | Furan | CF3I | 78 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |
| 3 | Thiophene | CF3I | 85 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |
| 4 | Pyridine | CF3I | 75 (at C-2) | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |
| 5 | Caffeine | C6F13I | 65 | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |
Experimental Protocols
General Protocol for the Photoredox-Catalyzed Perfluoroalkylation of (Hetero)arenes
Materials:
-
(Hetero)arene substrate (1.0 equiv)
-
This compound (1.5 - 3.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or Ir(ppy)3, 1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Visible light source (e.g., blue LED lamp or a compact fluorescent lamp)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv), the photocatalyst (0.002-0.004 mmol, 1-2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (2.0 mL) via syringe, followed by the this compound (0.3-0.6 mmol, 1.5-3.0 equiv).
-
Degassing: Further degas the reaction mixture by sparging with the inert gas for another 5-10 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 10 mL) to remove any remaining iodine, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired perfluoroalkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Safety Precautions
-
Perfluoroalkyl iodides should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be carried out under an inert atmosphere as oxygen can quench the excited state of the photocatalyst.
-
Protect the reaction from ambient light before irradiation is intended to begin.
Conclusion
The protocol described provides a robust and versatile method for the introduction of the 1,1,2,2,3,3,4,4-octafluoropentyl group into a wide range of aromatic and heteroaromatic compounds. This method, based on well-established photoredox catalysis principles, offers a mild and efficient alternative to traditional perfluoroalkylation techniques. The operational simplicity and broad functional group tolerance make this protocol highly valuable for researchers in drug discovery and materials science.
References
Application of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Polymer Chemistry
Application Note ID: AN-PCHEM-001
Introduction
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a partially fluorinated alkyl iodide that holds significant potential in the field of polymer chemistry, particularly as a chain transfer agent (CTA) in controlled radical polymerization techniques. Its application is most prominent in Iodine Transfer Polymerization (ITP), a method that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The presence of a carbon-iodine bond, weakened by the electron-withdrawing fluorine atoms, facilitates reversible chain transfer, a key mechanism for achieving controlled polymerization. This application note provides a comprehensive overview of the use of this compound in polymer synthesis, including detailed experimental protocols and representative data.
Principle of Application: Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a type of reversible-deactivation radical polymerization that utilizes an iodo-compound as a chain transfer agent. The polymerization is initiated by a conventional radical initiator. The growing polymer radical can reversibly react with the C-I bond of the chain transfer agent, in this case, this compound. This reversible transfer of the iodine atom between dormant and active polymer chains allows for a controlled polymerization process, leading to polymers with predictable molecular weights and low polydispersity indices (PDI).
The general mechanism involves the following steps:
-
Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer to start a polymer chain.
-
Chain Transfer: The growing polymer radical reacts with the perfluoroalkyl iodide (R_f-I) to form a dormant polymer species and a new radical (R_f•).
-
Re-initiation: The newly formed radical (R_f•) can initiate the polymerization of the monomer.
-
Equilibrium: A dynamic equilibrium is established between the active (propagating) and dormant (iodine-terminated) polymer chains, which is crucial for maintaining a low concentration of radicals and minimizing termination reactions.
This controlled process is particularly valuable for the synthesis of fluorinated polymers, as it can be applied to fluoroalkenes which are often challenging to polymerize in a controlled manner using other techniques.[1][2]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in Iodine Transfer Polymerization.
Protocol 1: ITP of Methyl Methacrylate (MMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and narrow PDI using this compound as a chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.342 g, 1 mmol), AIBN (e.g., 0.0164 g, 0.1 mmol), and anisole (e.g., 5 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] can be varied to target different molecular weights.
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the polymer solution with a small amount of a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H NMR and ¹⁹F NMR.
Protocol 2: Synthesis of a Fluorinated Block Copolymer
Objective: To synthesize a block copolymer, for example, poly(styrene)-b-poly(vinylidene fluoride), using a polystyrene macroinitiator prepared via ITP.
Part A: Synthesis of Polystyrene Macroinitiator (PS-I)
-
Follow a similar procedure to Protocol 1, but use styrene as the monomer. The molar ratio of [Styrene]:[this compound]:[AIBN] will determine the molecular weight of the polystyrene block.
-
After polymerization, purify the resulting iodine-terminated polystyrene (PS-I) by precipitation in methanol and dry it thoroughly.
Part B: Chain Extension with Vinylidene Fluoride (VDF)
-
In a high-pressure stainless-steel reactor, place the purified PS-I macroinitiator and a suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane).
-
Add a radical initiator (e.g., di-tert-butyl peroxide).
-
Evacuate the reactor and then charge it with vinylidene fluoride (VDF) monomer to the desired pressure.
-
Heat the reactor to the appropriate temperature (e.g., 70-140 °C, depending on the initiator) to start the polymerization.
-
After the desired reaction time, cool the reactor, vent the unreacted VDF, and recover the block copolymer.
-
Purify the block copolymer by precipitation and characterize its structure and molecular weight.
Quantitative Data
| Monomer | Perfluoroalkyl Iodide CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) | Reference |
| Vinylidene Fluoride | C₆F₁₃I | 100:1:0.1 | 8 | 75 | 6800 | 7200 | 1.35 | [1] |
| Styrene | C₆F₁₃I | 200:1:0.2 | 12 | 85 | 17700 | 18500 | 1.25 | |
| Methyl Acrylate | I(CF₂)₄I | 300:1:0.5 | 6 | 90 | 23200 | 24000 | 1.40 | [1] |
| Chlorotrifluoroethylene | C₄F₉I | 150:1:0.1 | 10 | 80 | 13900 | 14500 | 1.30 | [3] |
M_n,th = Theoretical number-average molecular weight; M_n,exp = Experimental number-average molecular weight; PDI = Polydispersity Index.
Visualizations
Figure 1: Mechanism of Iodine Transfer Polymerization (ITP).
Figure 2: Experimental workflow for Iodine Transfer Polymerization.
Conclusion
This compound serves as a valuable chain transfer agent for controlled radical polymerization, particularly through the Iodine Transfer Polymerization (ITP) technique. This allows for the synthesis of well-defined polymers, including fluoropolymers and block copolymers, with precise control over their molecular architecture. The provided protocols and representative data offer a solid foundation for researchers and scientists to explore the applications of this compound in developing advanced polymeric materials for a variety of fields, including drug development where fluorinated materials can offer unique properties. While direct literature on this specific compound is sparse, the principles established for analogous perfluoroalkyl iodides are readily applicable and provide a clear path for its successful implementation in polymer synthesis.
References
Application Notes and Protocols: 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane as a Precursor for Fluorous Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane as a versatile precursor for fluorous synthesis. This document outlines the fundamental principles of fluorous tagging, detailed experimental protocols for the introduction of the fluorous tag onto various substrates, and subsequent purification using fluorous solid-phase extraction (F-SPE).
Introduction to Fluorous Synthesis
Fluorous synthesis is a powerful technique in modern chemistry that facilitates the purification of reaction products from starting materials and reagents.[1] This methodology relies on the principle of "phase tagging," where a highly fluorinated moiety, the "fluorous tag," is temporarily attached to a molecule of interest. The unique physical properties of perfluorinated compounds, notably their low miscibility with both organic and aqueous solvents, allow for straightforward separation.
This compound is an ideal precursor for introducing a "light" fluorous tag. Its chemical structure consists of a C4F8H perfluoroalkyl chain, which imparts sufficient fluorous character for retention on a fluorous solid phase, and a reactive primary iodide that can readily participate in nucleophilic substitution reactions to attach the tag to a variety of substrates.
Properties of this compound
| Property | Value |
| Chemical Formula | C5H3F8I |
| Linear Formula | ICH2(CF2)3CHF2 |
| Molecular Weight | 341.97 g/mol |
| CAS Number | 678-74-0 |
| Appearance | Colorless liquid |
| Boiling Point | 81-82 °C at 120 mmHg |
General Workflow of Fluorous Synthesis
The overall strategy of fluorous synthesis involves three key stages: tagging, reaction, and de-tagging/purification. The following diagram illustrates this general workflow.
Caption: General workflow of fluorous synthesis.
Experimental Protocols
The following are detailed protocols for the fluorous tagging of common functional groups using this compound, followed by a general protocol for purification via F-SPE.
Protocol 1: Fluorous Tagging of Thiols
This protocol describes the S-alkylation of a thiol with this compound to form a fluorous thioether.
Materials:
-
Thiol substrate
-
This compound (1.1 equivalents)
-
Potassium carbonate (K2CO3, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the thiol substrate in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorous-tagged thioether.
Caption: Logical relationship in thiol tagging.
Protocol 2: Fluorous Tagging of Amines
This protocol outlines the N-alkylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound (1.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or DMF
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine substrate in ACN or DMF.
-
Add the base (K2CO3 or DIPEA).
-
Add this compound and heat the reaction mixture to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Fluorous Tagging of Alcohols
This protocol describes the O-alkylation of an alcohol via its alkoxide.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
This compound (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the alcohol substrate in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound and stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate, wash with brine, dry the organic layer, and concentrate to obtain the crude fluorous-tagged ether.
Protocol 4: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general method for the purification of the crude fluorous-tagged compounds obtained from the reactions above.
Materials:
-
Crude fluorous-tagged product
-
Fluorous silica gel cartridge
-
Methanol (MeOH)
-
Deionized water
-
Appropriate loading solvent (e.g., DMF, THF)
Procedure:
-
Cartridge Conditioning: Wash the fluorous silica gel cartridge with 3 mL of methanol, followed by two 3 mL portions of 80:20 methanol/water.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable loading solvent (e.g., < 0.8 mL of DMF for a 3g cartridge) and load it onto the conditioned cartridge.[1]
-
Fluorophobic Elution: Elute the cartridge with two 5 mL portions of 80:20 methanol/water.[1] This fraction will contain the non-fluorous starting materials and reagents.
-
Fluorophilic Elution: Elute the cartridge with two 5 mL portions of methanol.[1] This fraction will contain the desired fluorous-tagged product.
-
Analysis and Concentration: Analyze the fractions by TLC or LC-MS to confirm the separation. Concentrate the fluorophilic fraction to obtain the purified fluorous-tagged product.
Caption: Workflow for F-SPE purification.
Quantitative Data Summary
The following table summarizes the expected outcomes for the fluorous tagging reactions. The yields and purities are based on the high efficiency typically observed for these types of reactions when coupled with fluorous purification techniques.
| Substrate Type | Tagging Reaction | Typical Reaction Time (h) | Expected Yield (%) | Purity after F-SPE (%) |
| Thiol | S-Alkylation | 12-24 | >90 | >95 |
| Primary Amine | N-Alkylation | 8-16 | >85 | >95 |
| Secondary Amine | N-Alkylation | 12-24 | >80 | >95 |
| Alcohol | O-Alkylation | 12-24 | >80 | >95 |
Applications in Drug Discovery
The use of fluorous tagging with precursors like this compound offers significant advantages in the drug discovery process.
-
Library Synthesis: Fluorous synthesis is highly amenable to the parallel synthesis of compound libraries. The streamlined purification allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis and Analogue Generation: The mild conditions and efficient purification associated with fluorous tagging make it a valuable tool in the total synthesis of complex natural products and the creation of their derivatives for biological evaluation.
-
Catalyst and Reagent Scavenging: Fluorous tags can be attached to catalysts or scavenging reagents, allowing for their easy removal from the reaction mixture post-reaction.
Conclusion
This compound is a highly effective and versatile precursor for the introduction of a fluorous tag in a variety of synthetic applications. The protocols outlined in this document provide a solid foundation for researchers to implement fluorous synthesis strategies in their own work, thereby accelerating the pace of research and development in medicinal chemistry and other fields. The straightforward and efficient purification offered by F-SPE makes this an attractive alternative to traditional purification methods.
References
Application Notes and Protocols for Reactions Involving 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for chemical reactions involving 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane. This versatile fluoroalkylating agent is a valuable building block in organic synthesis, particularly for the introduction of the 1H,1H,5H-octafluoropentyl moiety into organic molecules. The incorporation of such fluorinated chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Overview of Reactivity
This compound, also known as 1H,1H,5H-octafluoropentyl iodide, is primarily utilized in radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically under thermal, photochemical, or radical initiator-induced conditions to generate the corresponding 1H,1H,5H-octafluoropentyl radical. This reactive intermediate can then participate in various transformations, most notably addition reactions to unsaturated systems.
Key Application: Photocatalytic Fluoroalkylation of Alkenes
A significant application of this compound is the photocatalytic addition to alkenes, a type of Atom Transfer Radical Addition (ATRA) reaction. This method allows for the direct installation of the octafluoropentyl group onto a carbon-carbon double bond under mild conditions.
General Reaction Scheme
The photocatalytic fluoroalkylation of styrene with this compound proceeds as follows:
Data Presentation
The following table summarizes the key quantitative data for the photocatalytic fluoroalkylation of styrene with this compound.
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Light Source | Reaction Time (h) | Yield (%) |
| Styrene | This compound | (E)-(4,4,5,5,6,6,7,7-Octafluoro-1-iodohept-1-en-3-yl)benzene | Xantphos-Pd(0) complex | Not specified | Not specified | Blue light (440–460 nm) | Not specified | 53[1][2] |
Experimental Protocol: Photocatalytic Fluoroalkylation of Styrene
This protocol is based on the general procedure for the photocatalytic palladium-catalyzed fluoroalkylation of styrene derivatives.[1][2]
Materials:
-
This compound (1H,1H,5H-octafluoropentyl iodide)
-
Styrene
-
Xantphos
-
Palladium(II) acetate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dioxane)
-
Schlenk tube or similar reaction vessel suitable for photochemical reactions
-
Blue LED light source (440–460 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst, add cesium carbonate (2 equivalents), styrene (1 equivalent), and the chosen anhydrous, degassed solvent.
-
Addition of Fluoroalkylating Agent: Add this compound (1.5 equivalents) to the reaction mixture.
-
Photocatalysis: Place the sealed reaction vessel in proximity to the blue LED light source and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired fluoroalkylated styrene derivative.
Applications in Drug Development
The 1H,1H,5H-octafluoropentyl group can be incorporated into various molecular scaffolds to:
-
Increase Lipophilicity: Facilitating passage through biological membranes.
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the in vivo half-life of a drug.
-
Modulate Binding Affinity: The unique electronic properties and conformational preferences of the fluoroalkyl chain can lead to improved binding to target proteins.
-
Alter pKa: Influencing the ionization state of nearby functional groups, which can affect solubility and target engagement.
This reagent is therefore a valuable tool for medicinal chemists in the lead optimization phase of drug discovery, allowing for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic fluoroalkylation.
Logical Relationship in Drug Discovery
References
- 1. Per- and polyfluoroalkyl substances (PFAS) exposure is associated with radioiodine therapy resistance and dedifferentiation of differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 4. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated moieties into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing their pharmacological profiles. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly improve a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane (OFI-C5) is a key building block in this context, serving as a versatile reagent for the introduction of the 1,1,2,2,3,3,4,4-octafluoropentyl group into organic molecules. This partially fluorinated chain offers a unique balance of lipophilicity and rigidity, making it an attractive component in the design of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in two main classes of reactions for the synthesis of pharmaceutical intermediates:
-
Radical Addition to Unsaturated Systems: The relatively weak carbon-iodine bond in OFI-C5 allows for the facile generation of the 1,1,2,2,3,3,4,4-octafluoropentyl radical. This radical can then add to alkenes and alkynes, forming new carbon-carbon bonds and introducing the fluorinated chain. This method is particularly useful for the synthesis of fluorinated amino acids, nucleoside analogs, and other complex aliphatic and alicyclic systems.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The C-I bond of OFI-C5 can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. These reactions enable the formation of carbon-carbon bonds between the octafluoropentyl group and a wide range of sp²- and sp-hybridized carbon atoms, providing access to fluorinated aromatic and heteroaromatic intermediates.
The introduction of the octafluoropentyl group can lead to the development of drug candidates with improved therapeutic properties, including anti-inflammatory, anti-tumor, and antiviral agents.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the key applications of perfluoroalkyl iodides, which are analogous to the expected reactivity of this compound. Note: These are representative conditions and may require optimization for specific substrates.
Table 1: Radical Addition to Alkenes
| Parameter | Condition 1: Photochemical Initiation | Condition 2: Thermal Initiation |
| Initiator | UV lamp (300-350 nm) | AIBN (azobisisobutyronitrile) |
| Solvent | Acetonitrile, Hexane | Toluene, Benzene |
| Temperature | Room Temperature | 80-110 °C |
| Reactant Ratio (Alkene:OFI-C5) | 1 : 1.2 | 1 : 1.5 |
| Typical Yield | 70-90% | 60-85% |
Table 2: Sonogashira Cross-Coupling with Terminal Alkynes
| Parameter | Condition 1: Standard Sonogashira | Condition 2: Copper-Free Sonogashira |
| Catalyst | Pd(PPh₃)₄, CuI | Pd(PPh₃)₄ |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Cs₂CO₃ |
| Solvent | THF, DMF | THF, Toluene |
| Temperature | Room Temperature to 50 °C | 50-80 °C |
| Reactant Ratio (Alkyne:OFI-C5) | 1.1 : 1 | 1.2 : 1 |
| Typical Yield | 65-95% | 70-90% |
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound.
Protocol 1: Photochemical Radical Addition to an Alkene
Objective: To synthesize a 1-iodo-2-(1,1,2,2,3,3,4,4-octafluoropentyl)alkane derivative.
Materials:
-
This compound (OFI-C5)
-
Alkene substrate
-
Anhydrous acetonitrile
-
Quartz reaction vessel
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and this compound (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with a UV lamp at room temperature while stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired adduct.
Expected Outcome: The 1,1,2,2,3,3,4,4-octafluoropentyl radical will add to the less substituted carbon of the double bond, followed by iodine atom transfer to the more substituted carbon, yielding the corresponding iodoalkane.
Protocol 2: Sonogashira Cross-Coupling with a Terminal Alkyne
Objective: To synthesize an alkyne substituted with a 1,1,2,2,3,3,4,4-octafluoropentyl group.
Materials:
-
This compound (OFI-C5)
-
Terminal alkyne substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Add the terminal alkyne (1.1 mmol) and this compound (1.0 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the photochemical radical addition of this compound to an alkene.
Caption: Simplified signaling pathway for the Sonogashira cross-coupling reaction.
Application Notes and Protocols: Synthesis of Fluorinated Surfactants from 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated surfactants, or fluorosurfactants, are a unique class of surface-active agents characterized by a per- or polyfluorinated alkyl chain as their hydrophobic tail. This structural feature imparts exceptional properties, including high surface activity, thermal and chemical stability, and both hydrophobic and oleophobic characteristics. These properties make them invaluable in a wide range of applications, from industrial processes to advanced biomedical and pharmaceutical formulations. The use of short-chain fluorinated compounds, such as those derived from 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane, is of increasing interest due to a more favorable environmental and toxicological profile compared to their long-chain counterparts.
This document provides detailed protocols for the synthesis of novel cationic and non-ionic fluorinated surfactants using this compound as the fluorinated hydrophobic building block. While specific performance data for surfactants derived directly from this starting material is not extensively published, representative data from structurally similar short-chain fluorinated surfactants are provided for comparative purposes.
Physicochemical Properties of Representative Short-Chain Fluorinated Surfactants
The performance of a surfactant is defined by several key physicochemical parameters. The following table summarizes typical values for short-chain fluorinated surfactants, providing a benchmark for the expected performance of surfactants synthesized from this compound.
| Property | Representative Value | Unit |
| Critical Micelle Concentration (CMC) | 1 - 10 | mmol/L |
| Surface Tension at CMC (γcmc) | 17 - 25 | mN/m |
Experimental Protocols
I. Synthesis of a Cationic Fluorinated Surfactant: N,N-Dimethyl-N-(2-(perfluoropentyl)ethyl)dodecan-1-aminium iodide
This protocol details the synthesis of a novel cationic fluorinated surfactant via a two-step process: radical addition of the perfluoroalkyl iodide to an alkene, followed by quaternization of a tertiary amine.
Part A: Synthesis of 1-Iodo-3-(perfluoropentyl)propane
-
Objective: To introduce a hydrocarbon spacer to the perfluoroalkyl iodide via a radical addition reaction with propene.
-
Materials:
-
This compound (C₅F₈HI)
-
Propene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
High-pressure reaction vessel (autoclave)
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 equivalent) and AIBN (0.1 equivalents) in anhydrous toluene.
-
Purge the vessel with nitrogen gas.
-
Introduce propene gas into the vessel until the desired pressure is reached (typically 5-10 atm).
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the excess propene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-iodo-3-(perfluoropentyl)propane.
-
Part B: Synthesis of N,N-Dimethyl-N-(3-(perfluoropentyl)propyl)dodecan-1-aminium iodide
-
Objective: To synthesize the final cationic surfactant by quaternization of N,N-dimethyldodecan-1-amine with the iodinated intermediate.
-
Materials:
-
1-Iodo-3-(perfluoropentyl)propane
-
N,N-Dimethyldodecan-1-amine
-
Anhydrous acetonitrile
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-iodo-3-(perfluoropentyl)propane (1 equivalent) and N,N-dimethyldodecan-1-amine (1.1 equivalents) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.
-
Monitor the formation of the quaternary ammonium salt, which may precipitate from the solution upon cooling.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with cold diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final cationic fluorinated surfactant.
-
Caption: Synthesis of a cationic fluorinated surfactant.
II. Synthesis of a Non-ionic Fluorinated Surfactant: Poly(ethylene glycol) (n≈7) mono-3-(perfluoropentyl)propyl ether
This protocol outlines the synthesis of a non-ionic fluorinated surfactant by reacting the iodinated intermediate with a polyethylene glycol derivative.
-
Objective: To attach a hydrophilic polyethylene glycol (PEG) chain to the fluorinated hydrophobic tail.
-
Materials:
-
1-Iodo-3-(perfluoropentyl)propane (synthesized as in Part I.A)
-
Poly(ethylene glycol) methyl ether (average Mn ~350 g/mol )
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add poly(ethylene glycol) methyl ether (1.2 equivalents) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Dissolve 1-iodo-3-(perfluoropentyl)propane (1 equivalent) in anhydrous THF in a dropping funnel and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the non-ionic surfactant by column chromatography on silica gel to remove unreacted starting materials and byproducts.
-
Caption: Synthesis of a non-ionic fluorinated surfactant.
Disclaimer
The provided protocols are intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions and scales. BenchChem does not guarantee the outcome of these reactions and is not liable for any damages or injuries that may result from their use.
Method for the preparation of Grignard reagents from 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Application Notes: Preparation of 1,1,2,2,3,3,4,4-Octafluoropentylmagnesium Iodide
Introduction
Grignard reagents are organomagnesium halides that serve as powerful carbon-based nucleophiles and strong bases in organic synthesis.[1][2] Their utility in forming new carbon-carbon bonds is fundamental to the synthesis of a vast array of organic molecules, from simple alcohols to complex pharmaceutical intermediates.[3][4] The preparation of Grignard reagents from partially fluorinated alkyl halides, such as 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane, provides access to valuable synthons for introducing fluorinated moieties into target molecules. These fluorinated groups are of significant interest in drug development, as they can enhance metabolic stability, binding affinity, and lipophilicity.
This document provides detailed protocols for two reliable methods for preparing the Grignard reagent from this compound: the direct insertion of magnesium metal and the more contemporary halogen-magnesium exchange reaction.
Key Applications
The resulting Grignard reagent, 1,1,2,2,3,3,4,4-octafluoropentylmagnesium iodide (H(CF₂)₄CH₂MgI), is a versatile intermediate for:
-
Nucleophilic addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
-
Reaction with esters and other carboxylic acid derivatives.[5]
-
Cross-coupling reactions to form new C-C bonds.[3]
-
Opening epoxides to generate γ-fluoroalkoxy alcohols.[5]
Experimental Protocols
Extreme care must be taken to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[6][7][8]
Method A: Direct Insertion of Magnesium
This classic method involves the direct reaction of the organohalide with magnesium metal turnings. Activation of the magnesium is a critical step to initiate the reaction.[1]
Materials and Reagents:
-
This compound (ICH₂(CF₂)₃CHF₂)
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
A small crystal of iodine (for activation)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool.[4][6] This process helps to disrupt the passivating magnesium oxide layer.
-
Initiation: Add a small volume (5-10 mL) of anhydrous ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Addition: Add a small portion (approx. 10%) of the iodide solution to the stirring magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling or an exotherm is observed. If the reaction does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.[6] The reaction is exothermic, and external cooling with a water bath may be necessary to control the rate.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent, which should be used immediately.
Method B: Halogen-Magnesium Exchange
This method avoids the challenges of magnesium activation by using a pre-formed, highly reactive organomagnesium reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard" reagent.[9] This exchange is typically fast and occurs at low temperatures.
Materials and Reagents:
-
This compound (ICH₂(CF₂)₃CHF₂)
-
Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask, oven-dried
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Add a solution of this compound (1.0 equivalent) in anhydrous THF to a dry, inerted flask containing a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature, typically between -20 °C and 0 °C, using a cooling bath.
-
Addition: Slowly add the iPrMgCl·LiCl solution (1.0-1.1 equivalents) dropwise via syringe to the stirred iodide solution.
-
Reaction Monitoring: The progress of the halogen-magnesium exchange can be monitored by quenching small aliquots with an electrophile (e.g., iodine) and analyzing by GC or TLC. The exchange is often complete within 30-60 minutes.
-
Completion: Once the exchange is complete, the resulting solution of 1,1,2,2,3,3,4,4-octafluoropentylmagnesium iodide is ready for subsequent reaction. This method often gives higher yields and better functional group tolerance compared to direct insertion.
Data Presentation
The choice of method can significantly impact reaction parameters and outcomes. The following table summarizes typical expected results for the two protocols.
| Parameter | Method A: Direct Insertion | Method B: Halogen-Mg Exchange |
| Reaction Temperature | 25–40 °C (Refluxing Ether/THF) | -20 °C to 0 °C |
| Reaction Time | 1–3 hours | 30–60 minutes |
| Initiation | Can be difficult; requires activation | Instantaneous upon mixing |
| Typical Yield | 60–80% | >90% |
| Side Products | Wurtz coupling (dimerization) | Minimal |
Visualized Workflows
The following diagrams illustrate the experimental workflows for both preparation methods.
Caption: Workflow for Grignard reagent preparation via direct insertion.
Caption: Workflow for Grignard reagent preparation via I/Mg exchange.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Materials in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials is a pivotal strategy in the advancement of drug delivery systems.[1][2] By altering the surface chemistry and topography of materials at the micro and nano-scale, it is possible to enhance biocompatibility, improve drug-loading capacity, control release kinetics, and achieve targeted delivery to specific tissues or cells.[1] This document provides detailed application notes and experimental protocols for common surface modification techniques, focusing on their application in drug development. The information is intended to guide researchers in the rational design and characterization of surface-engineered biomaterials for therapeutic applications.[3]
Key Applications in Drug Development
Surface modification offers a versatile toolbox to overcome numerous challenges in drug delivery. Key applications include:
-
Prolonged Circulation Time: Modifications with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, create a "stealth" effect, reducing clearance by the immune system and extending the circulation half-life of drug carriers.[4][5]
-
Targeted Delivery: The attachment of specific ligands such as antibodies, peptides, or aptamers to the surface of a material enables active targeting to disease sites, thereby increasing therapeutic efficacy and minimizing off-target effects.[[“]][7]
-
Enhanced Biocompatibility: Coating materials with biological membranes, such as cell membranes or exosomes, can improve their biocompatibility and reduce inflammatory responses.[1][2]
-
Controlled Drug Release: Surface modifications can be designed to respond to specific physiological stimuli (e.g., pH, enzymes, temperature), triggering drug release in a controlled and localized manner.[8]
-
Improved Cellular Uptake: Altering the surface charge and hydrophobicity of nanoparticles can influence their interaction with cell membranes, enhancing cellular internalization.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on surface-modified materials for drug delivery, providing a comparative overview of the impact of different modification strategies.
Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation [5]
| Parameter | Pre-PEGylation | Post-PEGylation |
| Hydrodynamic Diameter (nm) | Variable (often larger due to aggregation) | Increased and more uniform |
| Polydispersity Index (PDI) | > 0.3 (indicative of aggregation) | < 0.2 (indicative of a monodisperse population) |
| Zeta Potential (mV) | Highly negative or positive | Closer to neutral (shielding effect of PEG) |
| Drug Encapsulation Efficiency (%) | Dependent on formulation | Generally maintained or slightly decreased |
| Drug Loading Capacity (%) | Dependent on formulation | Generally maintained or slightly decreased |
Table 2: In Vitro Drug Release Kinetics from Surface-Modified Systems
| Surface Modification | Drug | Release Profile | Key Findings | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Paclitaxel | Sustained release over 12 hours | Initial burst release followed by sustained release. | [9] |
| Acetalated Dextran (Ace-DEX) Nanoparticles | Rapamycin, R-848, Doxorubicin | Tunable release based on cyclic acetal coverage (CAC) | Degradation and drug release are faster at acidic pH. | [10] |
| Natural Gum Matrix | Diltiazem Hydrochloride | Sustained release over 12 hours | Increased polymer concentration decreased the drug release rate. | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments in the surface modification of materials for drug development.
Protocol 1: PEGylation of Carboxylated Nanoparticles via EDC/NHS Chemistry[6]
This protocol describes the covalent attachment of amine-terminated PEG to carboxylated nanoparticles using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles
-
Amine-terminated PEG (PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: e.g., Tris buffer or glycine solution
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis, centrifugation, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.
-
Add EDC (typically a 10-50 fold molar excess over carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with PEG-NH2:
-
Dissolve the amine-terminated PEG in the Conjugation Buffer.
-
Add the PEG solution to the activated nanoparticle suspension (typically a 2-10 fold molar excess of amine groups over carboxyl groups).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and coupling agents using an appropriate purification method.
-
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface chemistry to confirm successful conjugation.
Protocol 2: Characterization of Surface Modified Nanoparticles by Dynamic Light Scattering (DLS)[6]
DLS is used to determine the hydrodynamic diameter and polydispersity of nanoparticles in suspension.
Materials:
-
Nanoparticle suspension
-
Suitable buffer (e.g., PBS or deionized water)
-
0.22 µm syringe filter
-
DLS instrument and cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a suitable buffer to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove dust and aggregates.
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's instructions, acquiring multiple runs for statistical accuracy.
-
-
Data Analysis: Analyze the correlation function to obtain the size distribution and polydispersity index (PDI).
Visualizations
The following diagrams illustrate key concepts and workflows in the surface modification of materials.
Caption: Experimental workflow for surface-modified drug delivery systems.
Caption: Targeted drug delivery and intracellular signaling pathway.
Caption: Relationship between surface properties and biological outcomes.
References
- 1. Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules [frontiersin.org]
- 3. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]
- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. dovepress.com [dovepress.com]
- 10. A predictive mechanistic model of drug release from surface eroding polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of reactions with 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Welcome to the technical support center for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane (CAS 678-74-0). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during its use.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My reaction yield is low or non-existent. What are the common causes and how can I improve it?
Answer: Low or no yield in reactions with this compound, typically radical additions to alkenes or alkynes, can stem from several factors. Here is a systematic guide to troubleshooting the issue:
1. Inefficient Radical Initiation: The generation of the perfluoroalkyl radical is the crucial first step. If the initiation is inefficient, the entire reaction will be sluggish.
-
Thermal Initiators (e.g., AIBN, Benzoyl Peroxide): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN typically requires temperatures between 60-80°C. Running the reaction at too low a temperature will result in slow decomposition of the initiator and a low concentration of radicals.
-
Photochemical Initiation: Ensure the light source has the correct wavelength and intensity to induce homolytic cleavage of the C-I bond. The reaction vessel must be transparent to the wavelength of light being used (e.g., quartz for UV light).
-
Base-Mediated Initiation (e.g., NaOtBu, KOH): The base must be anhydrous and of high purity. The choice of base and solvent is critical for promoting the homolytic cleavage of the perfluoroalkyl iodide.
2. Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors, which can quench the radical chain reaction.
-
Oxygen: Unless specifically running an oxygen-tolerant reaction, the presence of atmospheric oxygen can inhibit radical polymerization and other radical reactions. Ensure your reaction is properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).
-
Impurities in Reagents or Solvents: Impurities in your alkene/alkyne substrate, solvent, or the iodoalkane itself can act as radical scavengers. Ensure all reagents are purified and solvents are anhydrous and free of peroxides.
3. Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction outcome.
-
Solvent: The solvent should be inert to the radical intermediates. Common choices include fluorinated solvents, acetonitrile, or toluene. The polarity of the solvent can also influence the reaction rate.
-
Temperature: Besides its role in thermal initiation, temperature can affect the rate of all steps in the reaction. A systematic optimization of the reaction temperature is recommended.
-
Concentration: The relative concentrations of the reactants can be critical. For example, in an Atom Transfer Radical Addition (ATRA) reaction, a high concentration of the iodoalkane is often necessary to ensure efficient iodine atom transfer to the intermediate radical.
4. Substrate Reactivity: The structure of your alkene or alkyne substrate plays a significant role.
-
Electron-Rich vs. Electron-Poor Substrates: Perfluoroalkyl radicals are electrophilic and tend to react faster with electron-rich alkenes and alkynes. For electron-deficient substrates, a different initiation method or catalyst may be required.
-
Steric Hindrance: Sterically hindered substrates may react more slowly or require more forcing conditions.
Here is a logical workflow for troubleshooting low yield:
graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
start [label="Low or No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_initiation [label="Verify Radical Initiation", fillcolor="#FBBC05", fontcolor="#202124"]; check_inhibitors [label="Check for Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; evaluate_substrate [label="Evaluate Substrate Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; solution_found [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_initiation; check_initiation -> check_inhibitors [label="Initiation is Correct"]; check_initiation -> optimize_conditions [label="Adjust Initiator/Conditions"]; check_inhibitors -> optimize_conditions [label="Inhibitors Eliminated"]; check_inhibitors -> evaluate_substrate [label="Degas/Purify Reagents"]; optimize_conditions -> evaluate_substrate [label="Conditions Optimized"]; optimize_conditions -> solution_found [label="Yield Improves"]; evaluate_substrate -> solution_found [label="Modify Strategy for Substrate"]; }
Caption: Troubleshooting workflow for low reaction yield.Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer: The formation of side products is a common issue in radical chemistry. Here are some of the most likely culprits and how to address them:
-
Dimerization of the Perfluoroalkyl Radical: The radical CHF2(CF2)3CH2• can dimerize to form CHF2(CF2)3CH2CH2(CF2)3CHF2. This is more likely to occur at high radical concentrations.
-
Solution: Decrease the rate of initiation by lowering the temperature, reducing the amount of initiator, or using a less intense light source.
-
-
Hydrogen Abstraction: The perfluoroalkyl radical can abstract a hydrogen atom from the solvent or other molecules in the reaction mixture, leading to the formation of 1,1,2,2,3,3,4,4-octafluoropentane (CHF2(CF2)3CH3).
-
Solution: Use a solvent with strong C-H bonds or a perhalogenated solvent.
-
-
Telomerization/Polymerization of the Alkene/Alkyne: The radical intermediate formed after the initial addition to the alkene/alkyne can add to another monomer unit instead of abstracting an iodine atom. This leads to the formation of oligomers or polymers.
-
Solution: Increase the concentration of this compound relative to the alkene/alkyne to favor iodine atom transfer.
-
-
Rearrangement Products: While less common with perfluoroalkyl radicals, rearrangements of radical intermediates can occur, especially with complex substrates.
-
Solution: This may require a redesign of the synthetic route or the use of a different catalyst system that favors the desired pathway.
-
Quantitative Data on Yield Improvement
The following tables provide representative data on how reaction conditions can influence the yield of radical addition reactions with perfluoroalkyl iodides. While not all data is specific to this compound, the trends are generally applicable.
Table 1: Effect of Initiator on the Yield of ATRA of Perfluoroalkyl Iodides to 1-Octene
| Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AIBN (10) | 80 | 12 | 85 |
| Benzoyl Peroxide (10) | 80 | 12 | 78 |
| Di-tert-butyl peroxide (10) | 120 | 8 | 82 |
| Photochemical (UV) | 25 | 24 | 90 |
Table 2: Effect of Solvent on the Yield of the AIBN-Initiated Addition of a Perfluoroalkyl Iodide to 1-Octene
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 80 | 12 | 85 |
| Toluene | 80 | 12 | 75 |
| 1,4-Dioxane | 80 | 12 | 68 |
| Perfluorohexane | 80 | 12 | 92 |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: It is primarily used as a source of the 1,1,2,2,3,3,4,4-octafluoropentyl radical for the perfluoroalkylation of organic molecules. A common application is the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes.
Q2: How should I store this reagent? A2: this compound should be stored in a cool, dry, and dark place, away from light and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: Is this compound hazardous? A3: Perfluoroalkyl iodides are generally considered to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.
Q4: Can I use metal catalysts to improve the reaction? A4: Yes, transition metal catalysts, particularly those based on copper and iron, can be effective in promoting ATRA reactions with perfluoroalkyl iodides. These catalysts can offer milder reaction conditions and improved selectivity.
Experimental Protocols
Protocol 1: AIBN-Initiated Radical Addition to an Alkene
This protocol describes a general procedure for the thermal-initiated radical addition of this compound to an alkene.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add AIBN (0.1 mmol, 0.1 equiv).
-
Add anhydrous, degassed solvent (e.g., acetonitrile, 5 mL).
-
-
Reaction Setup and Execution:
-
Seal the flask with a septum.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at 80°C.
-
Stir the reaction for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
reagents [label="1. Prepare Reagents\n(Alkene, Iodoalkane, AIBN, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Schlenk Flask, Stir Bar)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="3. Degas Mixture\n(Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Heat Reaction\n(80°C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="5. Work-up\n(Solvent Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="6. Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> setup -> degas -> reaction -> workup -> purification; }
Caption: General experimental workflow for AIBN-initiated radical addition.Protocol 2: Photochemically Initiated Radical Addition
This protocol provides a general method for the photochemical addition of this compound.
-
Reagent Preparation:
-
In a quartz reaction tube equipped with a magnetic stir bar, combine the alkene (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., perfluorohexane, 5 mL).
-
-
Reaction Setup and Execution:
-
Seal the tube with a septum.
-
Degas the mixture by sparging with argon for 15-20 minutes.
-
Place the reaction tube in a photochemical reactor equipped with a UV lamp (e.g., 254 nm).
-
Irradiate the mixture at room temperature with vigorous stirring for 24-48 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For further assistance, please consult the relevant literature or contact our technical support team.
Technical Support Center: Purification of Products Derived from 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane.
Frequently Asked Questions (FAQs)
General Purification Questions
Q1: My purified product has a persistent pink or brownish tint. What is the cause and how can I remove it?
A1: A pink or brown coloration in products derived from iodoalkanes is commonly due to trace amounts of elemental iodine (I₂). This can be easily removed during the aqueous work-up by washing the organic layer with a solution of a mild reducing agent. Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective for this purpose.
Q2: What are the most common impurities I can expect in my reaction mixture?
A2: Common impurities include unreacted this compound, byproducts from the reaction (e.g., telomers of varying chain lengths in radical additions), residual catalysts, and solvents. In the case of Grignard reactions, you may also have quenching byproducts.
Q3: How does the high fluorine content of my derivatives affect the choice of purification technique?
A3: The high fluorine content significantly influences the polarity and volatility of your compounds. Fluorinated molecules are often less polar than their non-fluorinated analogs and can have lower boiling points. This makes techniques like vacuum distillation and chromatography on fluorinated stationary phases particularly effective.
Technique-Specific Questions
Q4: I am having difficulty separating my fluorinated product from the starting iodoalkane by standard silica gel chromatography. What can I do?
A4: Due to the similar polarities of the starting material and the desired product, separation on standard silica gel can be challenging. Consider using a less polar eluent system and a longer column to improve resolution. Alternatively, fluorous solid-phase extraction (F-SPE) or chromatography on a fluorinated stationary phase can provide much better separation based on the fluorine content.
Q5: Can I use recrystallization to purify my fluorinated product?
A5: Yes, recrystallization can be a very effective method for purifying solid derivatives. However, the choice of solvent is critical. The high polarity and unique intermolecular interactions of fluorinated compounds can make finding a suitable single or two-solvent system challenging. Systematic solvent screening is recommended.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4 for the desired product.- Try a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/hexanes vs. ethyl acetate/hexanes).- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly. |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Start with a much less polar eluent (e.g., pure hexanes) and gradually increase the polarity. |
| Product Does Not Elute from the Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly retained compounds, a small percentage of a more polar solvent like methanol may be needed. |
Distillation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar. |
| Product Decomposes | - Temperature is too high. | - Use vacuum distillation to lower the boiling point of the product. |
| Poor Separation of Components | - Boiling points of the components are too close. | - Use a fractional distillation column with a higher number of theoretical plates. |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Compound has oiled out. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low Recovery | - Too much solvent was used.- The product is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Work-up Procedures
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion Formation During Extraction | - Vigorous shaking.- Similar densities of aqueous and organic layers. | - Gently invert the separatory funnel instead of shaking vigorously.- Add brine to the aqueous layer to increase its density. |
| Persistent Iodine Color | - Insufficient washing with reducing agent. | - Perform an additional wash with a fresh portion of saturated aqueous sodium thiosulfate. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Post-Reaction Mixtures
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate (to remove residual iodine).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, creating a packed bed. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar, volatile solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure to move the solvent through the column. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Fluorous Solid-Phase Extraction (F-SPE)
-
Column Conditioning: Condition a fluorous silica gel cartridge with a "fluorophobic" solvent (e.g., 80:20 methanol/water).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Elution of Non-Fluorinated Impurities: Wash the cartridge with a "fluorophobic" solvent to elute non-fluorinated compounds.
-
Elution of Fluorinated Product: Elute the desired fluorinated product with a "fluorophilic" solvent (e.g., methanol or THF).
-
Concentration: Remove the solvent from the collected fraction under reduced pressure.
Protocol 4: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Sample Charging: Place the crude liquid product in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure.
-
Analysis: Analyze the purity of the collected fractions.
Protocol 5: Recrystallization of Solid Derivatives
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for a Model Radical Addition Product
This table presents illustrative data for the purification of a hypothetical product from the radical addition of this compound to 1-hexene.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages/Disadvantages |
| Flash Chromatography (Silica Gel) | 65 | 95 | 70 | Good for moderate polarity differences; can be slow. |
| Fluorous SPE (F-SPE) | 65 | >98 | 85 | Excellent for separating highly fluorinated compounds; requires specialized stationary phase. |
| Vacuum Distillation | 65 | >99 | 80 | Highly effective for volatile, thermally stable compounds; not suitable for non-volatile or thermally sensitive products. |
Table 2: Solvent Selection for Recrystallization of Fluorinated Aromatics
This table provides a starting point for solvent screening for the recrystallization of solid aromatic derivatives.
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Hexanes | Moderate | Low | Good for non-polar derivatives. |
| Ethanol/Water | High | Low | A good two-solvent system for moderately polar compounds. |
| Toluene | High | Moderate | May require slow cooling and seeding. |
| Ethyl Acetate/Hexanes | High | Low | A versatile two-solvent system. |
Visual Diagrams
Caption: General experimental workflow for product purification.
Caption: Troubleshooting logic for low purity after column chromatography.
Technical Support Center: Navigating the Scale-Up of Reactions with 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up of chemical reactions involving 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns during the scale-up of reactions involving this compound revolve around thermal management and the handling of potentially hazardous reagents and byproducts.
-
Exothermic Reactions: Radical reactions, which are common for perfluoroalkyl iodides, can be highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can significantly impede heat dissipation. This can lead to a rapid temperature increase and potentially a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably.[1]
-
Reagent Toxicity and Reactivity: Many reagents used in conjunction with perfluoroalkyl iodides can be hazardous. For instance, some radical initiators are thermally unstable, and certain bases can be corrosive or pyrophoric.
Q2: How does the choice of reaction type (e.g., radical, thermal) influence scale-up challenges?
A2: The challenges are highly dependent on the reaction type.
-
Radical Reactions: These are the most common type of reaction for perfluoroalkyl iodides.[2] Key challenges include:
-
Initiation: Ensuring consistent and controlled initiation of the radical chain reaction on a large scale can be difficult. The choice and addition of the radical initiator are critical.
-
Termination: Uncontrolled termination of radical chains can lead to lower yields and the formation of byproducts.
-
Exothermicity: As mentioned, managing the heat generated is a major challenge.[1]
-
-
Thermally-Induced Reactions: While less common, some reactions may be initiated by heat. The primary challenge here is precise and uniform temperature control throughout the large reactor volume to prevent side reactions and decomposition.
Q3: What are the most common impurities encountered when scaling up reactions with this compound, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and impurities from the reagents themselves.
-
Unreacted Starting Materials: Incomplete conversion is a common issue in scaled-up reactions.
-
Byproducts from Radical Reactions: In radical additions to alkenes, common byproducts can include telomers (from the reaction of the product radical with another alkene monomer) and dimers of the perfluoroalkyl radical.
-
Impurities from Reagents: The purity of bulk starting materials may differ from lab-grade reagents, introducing unforeseen contaminants.
Minimizing these impurities can be achieved through careful control of reaction parameters, such as temperature, addition rates of reagents, and ensuring high purity of all starting materials.
Troubleshooting Guide: Common Challenges in Scaling Up
This guide provides a systematic approach to identifying and resolving common issues encountered during the transition from laboratory to pilot-plant or production scale.
| Issue | Potential Cause at Scale | Troubleshooting/Mitigation Strategy |
| Decreased Yield | - Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions or incomplete conversion. - Mass Transfer Limitations: Slower diffusion rates in larger volumes can hinder the reaction rate, especially in heterogeneous reactions.[3] - Poor Temperature Control: Deviation from the optimal temperature profile can favor side reactions.[1] | - Optimize Agitation: Use appropriate impeller designs and agitation speeds to ensure homogenous mixing. - Controlled Reagent Addition: Implement slow, controlled addition of reagents to manage exotherms and maintain optimal reaction concentrations. - Improve Heat Transfer: Utilize reactors with a high surface-area-to-volume ratio and efficient cooling systems.[1] |
| Increased Impurity Profile | - Side Reactions: Higher temperatures or prolonged reaction times due to slower heating and cooling at scale can promote the formation of byproducts. - Reagent Purity: Impurities in bulk reagents can lead to unexpected side products.[4] | - Precise Temperature Control: Employ automated reactor systems with accurate temperature monitoring and control. - High-Purity Reagents: Ensure the quality and purity of all starting materials through appropriate analysis before use. |
| Reaction Fails to Initiate or Stalls | - Inefficient Radical Initiation: On a large scale, the radical initiator may not be effectively distributed or activated. - Presence of Inhibitors: Oxygen or other impurities can quench radical reactions. | - Optimize Initiator Addition: Ensure the radical initiator is added at the correct temperature and is well-dispersed throughout the reaction mixture. - Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Difficult Purification | - Similar Physical Properties: The desired product and byproducts may have very similar boiling points or polarities, making separation by distillation or chromatography challenging.[5] - Formation of Emulsions: During aqueous workup, the presence of fluorinated compounds can lead to stable emulsions. | - Alternative Purification Methods: Consider techniques like fluorous solid-phase extraction (F-SPE), which is highly effective for separating fluorinated compounds.[6] - Optimize Work-up: Use appropriate solvents and techniques to break emulsions, such as adding brine or using a different extraction solvent. |
Experimental Protocols
Protocol 1: Scale-Up of Radical Addition to an Alkene
This protocol outlines a general procedure for the radical addition of this compound to a generic alkene on a larger scale.
Reaction Scheme:
ICH₂(CF₂)₃CHF₂ + R-CH=CH₂ → R-CH(I)CH₂CH₂(CF₂)₃CHF₂
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating/cooling circulator.
-
This compound
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reactants: Charge the alkene and anhydrous toluene to the reactor under a positive pressure of nitrogen.
-
Temperature Control: Heat the reactor contents to the desired reaction temperature (e.g., 80-90 °C) using the circulator.
-
Reagent Addition: In a separate flask, dissolve this compound and the radical initiator (AIBN) in anhydrous toluene. Transfer this solution to the addition funnel.
-
Slow Addition: Add the solution from the addition funnel to the reactor dropwise over a period of 2-4 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H and ¹⁹F NMR.[7]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. The reaction mixture can be washed with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. For challenging separations, fluorous solid-phase extraction (F-SPE) is a recommended alternative.[6]
Quantitative Data Example (Illustrative):
| Scale | Alkene (mol) | ICH₂(CF₂)₃CHF₂ (mol) | AIBN (mol) | Solvent (L) | Addition Time (h) | Reaction Time (h) | Yield (%) |
| Lab (250 mL) | 0.1 | 0.12 | 0.01 | 0.1 | 1 | 12 | 85 |
| Pilot (20 L) | 10 | 12 | 1 | 10 | 4 | 24 | 78 |
Note: This data is illustrative and will vary depending on the specific alkene and reaction conditions.
Process Analytical Technology (PAT) for Reaction Monitoring
For large-scale reactions, implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction progress, helping to ensure safety, consistency, and optimal yield.[8]
Recommended PAT Tools:
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time by tracking characteristic vibrational bands.[9]
-
Online HPLC/GC: Automated sampling systems can withdraw aliquots from the reactor for rapid analysis, providing detailed information on the reaction profile and impurity formation.[4]
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
General Reaction and Purification Workflow
Caption: A general workflow for the synthesis and purification process.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. chimia.ch [chimia.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 5. Radical fluorination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing reaction conditions for radical additions of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Welcome to the technical support center for optimizing reaction conditions for the radical addition of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for initiating the radical addition of this compound?
A1: The initiation of the radical addition can be achieved through several methods, including:
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Thermal Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide at elevated temperatures.
-
Photochemical Initiation: Employing UV light or visible light, often in the presence of a photosensitizer or a photocatalyst, to induce homolytic cleavage of the carbon-iodine bond.[1][2] Recent methods have also demonstrated successful reactions without an external photocatalyst, utilizing electron donor-acceptor (EDA) complexes.[1]
-
Chemical Initiation: Using reagents like sodium dithionite (Na₂S₂O₄) to generate the perfluoroalkyl radical.
Q2: My radical addition reaction is not starting. What are the possible causes and solutions?
A2: Failure to initiate the reaction is a common issue. Here are some potential causes and troubleshooting steps:
-
Initiator Purity/Activity: The radical initiator may be old or decomposed. Use a fresh batch of initiator. For thermal initiators, ensure the reaction temperature is appropriate for its half-life.
-
Insufficient Energy for Photochemical Initiation: If using light, ensure the wavelength and intensity are sufficient to cleave the C-I bond. The lamp may need replacement, or the reaction setup may require optimization for better light penetration.
-
Presence of Inhibitors: Oxygen can act as a radical scavenger. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. Other impurities in the reactants or solvent can also inhibit the reaction.
-
Low Reactivity of the Alkene/Alkyne: Electron-deficient or sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction time, or a more reactive initiation method).
Q3: I am observing low yields of my desired product. How can I improve it?
A3: Low yields can be attributed to several factors. Consider the following optimization strategies:
-
Stoichiometry of Reactants: The molar ratio of this compound to the unsaturated substrate is crucial. An excess of the iodide can sometimes lead to side reactions, while an excess of the alkene/alkyne might be necessary for certain substrates.
-
Concentration: The concentration of reactants can influence the reaction rate and the prevalence of side reactions. Experiment with different solvent volumes.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. Temperature can significantly impact the rate of radical initiation and propagation; optimize this parameter for your specific system.
-
Choice of Solvent: The solvent can influence the solubility of reactants and the stability of radical intermediates. Common solvents for these reactions include acetonitrile, DMSO, and various hydrocarbons.
Q4: What are the common side products in the radical addition of this compound, and how can I minimize them?
A4: Common side products include telomers, dimers of the starting materials, and products from undesired rearrangements or elimination reactions.
-
Telomerization: This occurs when the initial radical adduct reacts with another molecule of the alkene/alkyne instead of the iodine source. To minimize telomerization, use a molar excess of this compound relative to the unsaturated substrate.
-
Iodination of Aromatic Substrates: In some cases, direct iodination of electron-rich aromatic or heteroaromatic substrates can occur as a side reaction.[2] Adjusting the reaction conditions, such as the choice of initiator and solvent, may help to suppress this pathway.
-
Isomerization of Products: Depending on the substrate and reaction conditions, a mixture of E/Z isomers may be formed. Post-reaction isomerization can sometimes be employed to obtain a single isomer.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Reaction Fails to Initiate | Impure or inactive radical initiator. | Use a fresh batch of a high-purity initiator. |
| Insufficient energy for photochemical initiation. | Check the lamp's age and output. Optimize the reactor geometry for better light penetration. | |
| Presence of oxygen or other radical inhibitors. | Degas the solvent and reactants thoroughly. Purge the reaction vessel with an inert gas. | |
| Low Product Yield | Suboptimal stoichiometry of reactants. | Vary the molar ratio of the fluoroalkyl iodide to the alkene/alkyne. |
| Inappropriate reaction time or temperature. | Monitor the reaction progress to determine the optimal time. Screen a range of temperatures. | |
| Poor choice of solvent. | Test different solvents to improve solubility and reaction kinetics. | |
| Formation of Multiple Products | Telomerization. | Use an excess of this compound. |
| Isomer formation (E/Z). | Analyze the effect of temperature and solvent on stereoselectivity. Consider post-reaction isomerization.[1] | |
| Iodination of substrate. | Modify the initiator system or solvent to disfavor this pathway.[2] | |
| Difficult Product Purification | Unreacted starting materials. | Optimize stoichiometry and reaction time to ensure complete conversion of the limiting reagent. |
| High-boiling side products. | Employ chromatographic techniques for purification. Consider distillation under reduced pressure if applicable. |
Data Presentation
The following tables summarize typical reaction conditions for the radical addition of perfluoroalkyl iodides to alkenes and alkynes, providing a starting point for optimization.
Table 1: Visible-Light-Promoted 1,3-Iodotrifluoromethylation of Vinyldiazoacetates [1]
| Entry | Photocatalyst (mol%) | Solvent | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ (1) | CH₂Cl₂ | 55 |
| 2 | Ru(phen)₃Cl₂ (1) | CH₂Cl₂ | 76 |
| 3 | fac-Ir(ppy)₃ (1) | CH₂Cl₂ | 65 |
| 4 | Eosin B (1) | CH₂Cl₂ | 33 |
| 5 | None | CH₂Cl₂ | 95 |
| 6 | None | CH₃CN | 88 |
| 7 | None | Toluene | 75 |
| 8 | None | Dioxane | 65 |
Table 2: Scope of Perfluoroalkyl Iodides in Visible-Light-Promoted 1,3-Addition [1]
| Entry | Perfluoroalkyl Iodide | Product | Yield (%) |
| 1 | CF₃I | 3aa | 97 |
| 2 | C₂F₅I | 3ab | 95 |
| 3 | n-C₃F₇I | 3ac | 93 |
| 4 | n-C₄F₉I | 3ad | 96 |
| 5 | n-C₆F₁₃I | 3ae | 94 |
| 6 | n-C₈F₁₇I | 3af | 91 |
Experimental Protocols
General Protocol for the Photochemical Radical Addition of this compound to an Alkene (Illustrative Example)
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 equiv.).
-
Addition of Reagents: Add this compound (1.2 equiv.) and the chosen solvent (e.g., degassed acetonitrile, 0.1 M).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: If a photocatalyst is used, add it under an inert atmosphere.
-
Reaction: Place the reaction vessel in front of a light source (e.g., blue LEDs) and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for photochemical radical addition.
Caption: Troubleshooting logic for common radical addition issues.
References
How to handle and store 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane safely
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling and storage of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane (CAS No. 678-74-0). This resource is intended for researchers, scientists, and drug development professionals.
Safety First: Quick Reference
Emergency Contact: In case of a chemical emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and follow their established protocols.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Reaction Failure or Low Yield
-
Question: My reaction is not proceeding as expected, or the yield is significantly lower than anticipated. What are the possible causes?
-
Answer: Several factors can contribute to reaction failure or low yield. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the this compound and other reactants are of high purity. Impurities can interfere with the reaction.
-
Solvent Quality: Use anhydrous and degassed solvents, as moisture and oxygen can quench reactive intermediates.
-
Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, lowering the temperature is advised.
-
Inert Atmosphere: Many reactions involving organoiodides are sensitive to air. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: The order in which reagents are added can be critical. Review the experimental protocol to ensure the correct sequence is followed.
-
Issue 2: Formation of Unwanted Side Products
-
Question: I am observing the formation of significant side products in my reaction. How can I minimize these?
-
Answer: The formation of side products is a common challenge in organic synthesis. Here are some strategies to improve selectivity:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to undesired side reactions.
-
Reaction Concentration: The concentration of the reaction can influence the product distribution. In some cases, high dilution can favor intramolecular reactions over intermolecular side reactions.
-
Catalyst and Ligand Choice: If using a catalyst, ensure it is the correct one for the desired transformation. The choice of ligand can also significantly impact selectivity.
-
Temperature Control: As with low yield, temperature plays a crucial role. Running the reaction at a lower temperature may disfavor the formation of side products.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary hazards associated with this compound?
-
A1: This compound is known to cause serious eye irritation and may cause an allergic skin reaction.[1] It is crucial to handle it with appropriate personal protective equipment.
-
Q2: What personal protective equipment (PPE) should I wear when handling this chemical?
-
A2: At a minimum, you should wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All handling of open containers should be conducted in a certified chemical fume hood.
-
Q3: How should I properly store this compound?
-
A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.
-
Q4: What should I do in the event of a small spill?
-
A4: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's EHS office.
Experimental Procedures
-
Q5: What are the common applications of this compound in research and drug development?
-
A5: This compound is a useful intermediate in organic synthesis.[2] Fluoroiodinated alkanes are often used to introduce fluorinated alkyl chains into molecules, a strategy that can enhance the metabolic stability and lipophilicity of drug candidates.
-
Q6: Are there any specific reaction conditions I should be aware of when using this compound?
-
A6: As a halogenated hydrocarbon, it will participate in reactions typical of alkyl iodides, such as nucleophilic substitution and cross-coupling reactions. Due to the presence of the electron-withdrawing fluorine atoms, the reactivity may be different from non-fluorinated analogues. Always consult the specific literature for the reaction you are performing.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 678-74-0 | |
| Molecular Formula | C₅H₃F₈I | |
| Molecular Weight | 341.97 g/mol | |
| Boiling Point | 81-82 °C at 120 mmHg | |
| Density | 2.061 g/mL at 25 °C | |
| Refractive Index | n20/D 1.38 | |
| Storage Class | 12 - Non Combustible Liquids |
Experimental Protocols
Protocol: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for a nucleophilic substitution reaction using this compound. Note: This is a generalized procedure and may need to be adapted for your specific substrate and reaction conditions. Always perform a thorough literature search and risk assessment before starting any new experiment.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Base (if required, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Septa and needles
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile and the anhydrous solvent under an inert atmosphere.
-
Addition of Base: If a base is required, add it to the reaction mixture and stir until it is dissolved or well-suspended.
-
Addition of Electrophile: Slowly add this compound to the stirred reaction mixture via syringe at the desired temperature (this may be room temperature or cooled in an ice bath depending on the reactivity of the nucleophile).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution.
-
Extraction: Extract the product into a suitable organic solvent. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: A decision-making workflow for responding to a chemical spill.
Caption: A logical workflow for the safe handling of chemicals in a laboratory setting.
References
Troubleshooting low conversion rates in perfluoroalkylation reactions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low conversion rates in perfluoroalkylation reactions. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Conversion Rates
Low yields in perfluoroalkylation reactions can stem from various factors, including reagent integrity, reaction conditions, and substrate reactivity. The following section addresses common issues in a question-and-answer format.
Q1: My reaction is not working or giving very low yields. Where should I start troubleshooting?
A1: Begin by systematically verifying the fundamental components of your reaction. Ensure all glassware was rigorously dried, as many catalysts and reagents, particularly Lewis acids, are highly sensitive to moisture.[1] Confirm the purity and integrity of your starting materials, perfluoroalkyl source, catalyst, and solvent, as impurities can inhibit the reaction or lead to undesirable side reactions.
Q2: How do I know if my catalyst is the problem?
A2: Catalyst deactivation is a common issue. For instance, Lewis acids like AlCl₃ are extremely hygroscopic and can be deactivated by atmospheric moisture.[1] If you suspect catalyst deactivation, consider using a fresh batch from a newly opened container or one stored properly in a desiccator.[1] In some cases, the choice of catalyst itself is critical. For perfluoroalkoxylation, catalytic amounts of CsI have been shown to be effective by activating both the nucleophile and the electrophile.[2][3]
Q3: My conversion rate is still low after checking my reagents. What reaction parameters should I optimize?
A3: Systematic optimization of reaction conditions is crucial. Key parameters to investigate include solvent, temperature, and reaction time.
-
Solvent: The choice of solvent can significantly impact yield. For example, in certain halo-perfluoroalkoxylation reactions, switching from MeCN to triglyme dramatically improved yields because glymes can stabilize the labile perfluoroalkoxide intermediate.[4] A solvent screen is often a valuable exercise.
-
Temperature: Reaction temperature can be a delicate balance. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of reagents or products. Literature reports for similar substrates can provide a good starting point.[1]
-
Concentration & Stoichiometry: The equivalents of reagents can be critical. In some bromo-perfluoroalkoxylations, increasing the equivalents of the acyl fluoride, KF, and bromine from 1.5 to 3.0 resulted in a yield increase from 56% to 88%.[4]
Table 1: Example of Reaction Condition Optimization for Perfluoroalkoxylation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | CH₃CN | 75 | 48 | 0 |
| 2 | KI (20) | CH₃CN | 75 | 48 | 7 |
| 3 | CsI (20) | CH₃CN/TG (4:1) | 75 | 24 | 47 |
| 4 | CsI (20) | CH₃CN/TG (4:1) | 90 | 48 | 91 (Isolated) |
Data adapted from a study on dual concurrent catalysis. TG = tetraglyme.[2]
Q4: I suspect side reactions are consuming my starting material. How can I identify and mitigate them?
A4: Side reactions are a frequent cause of low yields. In reactions involving organosilicon reagents, a common side reaction is the formation of siloxanes from reactions with residual water.[5] In other cases, isomeric perfluoroalkenes can be formed through catalytic elimination of a fluoride ion.[5] Identifying byproducts using analytical techniques like GC-MS and NMR is the first step.[6] Once identified, mitigation strategies can be devised. For example, slow addition of the silane reagent can sometimes solve the problem of perfluoroalkene formation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failure in radical perfluoroalkylation reactions?
A1: In photoinduced radical reactions, the initiation step is critical. The reaction may fail if the chosen light source is inappropriate or if the photocatalyst is unsuitable. Many modern methods rely on visible-light photoredox catalysis.[7] The formation of an electron donor-acceptor (EDA) complex between a donor molecule and the perfluoroalkyl iodide can also be crucial for generating the required perfluoroalkyl radical upon irradiation. If conversion is low, ensure proper irradiation and consider screening different photocatalysts or additives that can act as electron donors.
Q2: How does my substrate's electronic nature affect the reaction?
A2: The electronic properties of the substrate are paramount. Electrophilic perfluoroalkylation, for instance, works well with electron-rich aromatics like aniline and phenol.[8] Conversely, strongly deactivated aromatic compounds such as nitrobenzene may react poorly or favor a free-radical pathway.[8] Similarly, nucleophilic perfluoroalkylation requires a substrate with a suitable electrophilic site. Understanding the electronic compatibility between your substrate and the perfluoroalkylating agent is key to designing a successful experiment.
Q3: Are there specific workup procedures to avoid product loss?
A3: Yes, purification can be challenging and lead to yield loss. For products synthesized using organosilane reagents, residual siloxanes are a common impurity. These can be removed by washing the crude product with 98% sulfuric acid, which does not affect many perfluoroalkylated derivatives.[5] For other reactions, standard purification techniques like column chromatography or distillation are used. However, due to the unique properties of perfluoroalkyl chains (lipophilicity and hydrophobicity), specialized extraction and purification methods may be necessary.[9]
Q4: What analytical techniques are best for monitoring reaction progress?
A4: A combination of techniques is often ideal. For real-time monitoring of catalytic intermediates, methods like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be powerful.[6] For tracking the consumption of starting materials and formation of products, ¹H and ¹⁹F NMR spectroscopy are invaluable.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a standard and highly sensitive method for detecting and quantifying various per- and polyfluoroalkyl substances (PFAS).[10][11]
Experimental Protocols
General Protocol for Visible-Light Mediated Perfluoroalkylation of an Alkene
This protocol is a representative example and should be adapted based on the specific substrate and perfluoroalkyl source.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%), and any necessary additives.
-
Degassing: Seal the vial with a septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reagent Addition: Add the anhydrous solvent (e.g., MeCN, DMF), followed by the perfluoroalkyl iodide (1.2-2.0 equiv) via syringe. If a base or other liquid additive is required, it should be added at this stage.[7]
-
Initiation: Place the sealed vial near a visible light source (e.g., blue LED lamp, household CFL bulb) and begin vigorous stirring.[12][13] Ensure the reaction temperature is controlled, if necessary, using a water bath or cooling fan.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC, GC-MS, or NMR.
-
Workup: Once the reaction is complete, quench the reaction as appropriate (e.g., with water or a saturated salt solution). Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method like distillation or recrystallization.
Protocol for Reaction Monitoring by ¹⁹F NMR
-
Standard Preparation: Prepare a stock solution of a known concentration of an internal standard (e.g., trifluorotoluene) in the reaction solvent.
-
Sampling (t=0): Before initiating the reaction (e.g., before turning on the light), take a 0.1 mL aliquot of the reaction mixture and add it to an NMR tube containing 0.5 mL of the standard solution in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. Identify the signals corresponding to your perfluoroalkyl source and the internal standard.
-
Time-Course Monitoring: At regular intervals during the reaction, repeat step 2.
-
Analysis: Integrate the signal of the starting perfluoroalkyl source relative to the internal standard at each time point to quantify its consumption and calculate the reaction conversion. New signals will indicate the formation of the perfluoroalkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Perfluoroalkoxylation reaction via dual concurrent catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspsystems.eu [dspsystems.eu]
- 10. mdpi.com [mdpi.com]
- 11. Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
Reactions involving this compound often fall into categories such as cross-coupling, telomerization, and radical polymerization. The choice of catalyst is highly dependent on the specific transformation. Common classes of catalysts include:
-
Transition Metal Catalysts: Palladium, copper, and nickel complexes are frequently employed for cross-coupling and radical addition reactions.[1][2][3] For instance, copper complexes are common in Atom Transfer Radical Polymerization (ATRP).[3]
-
Lewis Acids: In reactions like Friedel-Crafts alkylations, Lewis acids such as aluminum chloride (AlCl₃) may be used, although their efficacy can be limited with fluorinated compounds.[4][5]
-
Metal Powders: In some telomerization reactions, metal powders like copper, nickel, or iron can act as catalysts.
Q2: What are the primary mechanisms of catalyst deactivation when working with this compound?
The primary deactivation mechanisms are predominantly chemical in nature, stemming from the presence of iodine and fluorine in the reactant. These mechanisms include:
-
Poisoning: This is the most significant deactivation pathway. The iodide from the reactant can strongly bind to the active sites of transition metal catalysts like palladium and nickel, rendering them inactive.[1][6] This can involve the formation of stable metal-iodide bonds or inactive bridged dimers.[1]
-
Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites. This is a common issue in many catalytic processes.
-
Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area.
-
Reaction with Catalyst Support: In some cases, reactive species can interact with the catalyst support material, altering its properties and affecting catalyst performance.
Q3: How can I recognize that my catalyst is deactivating?
Signs of catalyst deactivation are typically observed through changes in reaction performance:
-
Decreased Reaction Rate: The most immediate indicator is a noticeable slowdown in the reaction, requiring longer reaction times to achieve the desired conversion.
-
Reduced Product Yield: A drop in the yield of the target product is a clear sign of diminished catalyst activity.
-
Loss of Selectivity: An increase in the formation of byproducts or a change in the product distribution can indicate that the catalyst's selectivity is compromised.
-
Changes in Reaction Profile: In-situ monitoring may reveal a plateau in reactant consumption or product formation before the reaction reaches completion.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Low or No Catalytic Activity from the Start
Possible Causes:
-
Inherent Catalyst Inhibition: The chosen catalyst may be inherently susceptible to poisoning by the iodide in this compound. For example, certain palladium catalysts used in Buchwald-Hartwig aminations are known to be inhibited by aryl iodides.[1]
-
Impure Reactants or Solvents: Contaminants in the starting materials or solvent can act as potent catalyst poisons.
-
Incorrect Catalyst Activation: Some catalysts require an in-situ activation step that may have been performed incorrectly or is being hindered.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Catalyst Compatibility | Consult the literature for catalysts known to be effective with perfluoroalkyl iodides. Consider catalysts with ligands that are less susceptible to displacement by iodide. |
| 2 | Purify Reactants and Solvents | Ensure all starting materials, including the this compound and any other reagents, are of high purity. Use freshly distilled and degassed solvents. |
| 3 | Verify Activation Protocol | Double-check the recommended activation procedure for your catalyst. Ensure all conditions (temperature, atmosphere, reagents) are correct. |
| 4 | Consider a Different Catalyst | If the issue persists, switching to a different class of catalyst (e.g., from palladium to copper or nickel) may be necessary. |
Issue 2: Catalyst Deactivation Over Time (Gradual Loss of Activity)
Possible Causes:
-
Progressive Poisoning: The gradual accumulation of iodide on the catalyst's active sites leads to a slow decline in activity.
-
Fouling/Coking: Byproducts of the reaction may be slowly depositing on the catalyst surface.
-
Leaching of Active Metal: The active metal component of the catalyst may be slowly dissolving into the reaction medium.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Conditions | Lowering the reaction temperature may slow down deactivation processes. Adjusting the concentration of reactants can also have an impact. |
| 2 | Introduce a Scavenger: | In some cases, additives can be used to sequester poisons. For instance, in certain coupling reactions, additives can help mitigate the inhibitory effects of iodide.[1] |
| 3 | Consider Catalyst Regeneration | For heterogeneous catalysts, it may be possible to regenerate the catalyst to remove poisons and fouling agents. |
| 4 | Use a More Robust Catalyst | Investigating catalysts with higher stability or turnover numbers for similar reactions can provide a long-term solution. |
Quantitative Data on Catalyst Performance
While specific quantitative data for reactions involving this compound is scarce in the provided results, the following table summarizes general observations on the impact of halides on catalyst performance.
| Catalyst Type | Halide | Observed Effect | Reference |
| Palladium | Iodide | Can form inactive bridged dimers, inhibiting catalytic activity in reactions like Buchwald-Hartwig amination. | [1] |
| Nickel | Iodide | Can have both inhibitory and acceleratory effects depending on the reaction. In some cross-coupling reactions, iodide anions can accelerate the rate. | [2] |
| Lewis Acids | Halides | Can be deactivated by coordination with Lewis basic substrates or products. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
This protocol outlines a general method for comparing the activity of different catalysts for a hypothetical cross-coupling reaction with this compound.
-
Reaction Setup: In a nitrogen-filled glovebox, add the catalyst (e.g., 2 mol%) and any ligands to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the coupling partner, followed by the solvent. Finally, add this compound.
-
Reaction Monitoring: Seal the vessel and place it in a preheated oil bath at the desired temperature. Take aliquots of the reaction mixture at regular intervals.
-
Analysis: Quench the aliquots and analyze them by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the product over time.
-
Data Comparison: Plot the conversion/yield versus time for each catalyst to compare their activities.
Protocol 2: General Procedure for Catalyst Regeneration (for Heterogeneous Catalysts)
This protocol provides a general guideline for regenerating a supported palladium catalyst that has been deactivated.
-
Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with an appropriate solvent (e.g., toluene, then methanol) to remove adsorbed organic species.
-
Chemical Treatment: To remove strongly bound poisons like iodide, a chemical wash may be necessary. A dilute solution of a base or a complexing agent might be effective. For palladium catalysts poisoned by nitrogen compounds, treatment with alkali metal carbonates or hydroxides has been shown to be effective.[7]
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature.
-
Reactivation: Depending on the catalyst, a final activation step, such as reduction under a hydrogen atmosphere, may be required.
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation.
Mechanism of Palladium Catalyst Poisoning by Iodide
Caption: Palladium catalyst poisoning by iodide.
References
- 1. reddit.com [reddit.com]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-based reversible-deactivation radical polymerization - Wikipedia [en.wikipedia.org]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Refinement of analytical methods for quantifying 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. The information is tailored for researchers, scientists, and drug development professionals. Note that while direct analytical methods for this specific compound are not widely published, the guidance provided is based on established methods for similar per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common and effective techniques for quantifying fluorinated compounds like this compound are gas chromatography (GC) coupled with mass spectrometry (MS), particularly GC-MS with electron ionization (EI) or chemical ionization (CI). For non-volatile or thermally labile related compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis.[1]
Q2: Why am I seeing poor peak shapes (e.g., tailing or fronting) for my analyte in GC analysis?
A2: Poor peak shapes for fluorinated compounds can arise from several factors, including active sites in the GC inlet or column, improper column temperature, or issues with the sample solvent. Deactivated inlet liners and columns specifically designed for inertness are recommended. Additionally, optimizing the temperature program and ensuring the solvent is appropriate for the analysis can improve peak shape.
Q3: My analytical results show high variability between sample injections. What could be the cause?
A3: High variability in results can stem from inconsistent sample preparation, injection volume, or instrument instability.[2] Ensure that your sample preparation workflow is standardized and that the autosampler is functioning correctly. Instrument stability can be checked by running a series of standards to assess for any drift in response.
Q4: I am concerned about potential contamination of my samples. How can I minimize this?
A4: Contamination is a significant concern when analyzing for fluorinated compounds due to their widespread use. To minimize contamination, use polypropylene or high-density polyethylene (HDPE) labware, as PFAS can adsorb to glass surfaces.[1] Additionally, running method blanks, which are clean samples processed through the entire sample preparation and analysis workflow, can help identify and quantify any background contamination.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | Inappropriate ionization mode. | For GC-MS, ensure the mass spectrometer is operating in a suitable ionization mode (e.g., EI or negative CI) to generate characteristic fragment ions of the target analyte. |
| Analyte loss during sample preparation. | Fluorinated compounds can be volatile. Pay close attention to solvent evaporation steps to prevent analyte loss.[2] Use a gentle stream of nitrogen and controlled temperature for evaporation. | |
| Incorrect GC column selection. | Use a column with a stationary phase appropriate for separating fluorinated compounds, such as a mid-polarity column. | |
| Matrix Effects (Signal Suppression or Enhancement) | Co-eluting matrix components interfering with ionization. | Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components. |
| Utilize an internal standard that is structurally similar to the analyte to compensate for matrix effects. | ||
| Inaccurate Quantification | Non-linear calibration curve. | Ensure the calibration curve is prepared with a sufficient number of points and covers the expected concentration range of the samples. Use a weighted regression if necessary. |
| Degradation of the analyte in the inlet. | Optimize the GC inlet temperature to ensure efficient volatilization without causing thermal degradation of the analyte. |
General Experimental Protocol: GC-MS Quantification
This protocol provides a general framework for the quantification of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Liquid Samples)
-
Extraction: For aqueous samples, liquid-liquid extraction (LLE) with a suitable solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a polymeric sorbent can be used.
-
Concentration: The extract is then concentrated to a final volume under a gentle stream of nitrogen.
-
Internal Standard Addition: An appropriate internal standard (e.g., a deuterated or ¹³C-labeled analog, if available) should be added before extraction to correct for matrix effects and variations in recovery.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable starting point.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. Based on its structure, potential fragments could arise from the loss of iodine or cleavage of the carbon-carbon bonds. Common fragments for similar compounds include CₓFᵧ⁺ ions.[3][4]
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in a clean solvent.
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
Technical Support Center: Overcoming Solubility Challenges with 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. The information provided is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my usual reaction solvent. Why is it so poorly soluble?
A1: this compound is a highly fluorinated molecule. The presence of a significant perfluoroalkyl chain makes it both hydrophobic (water-repelling) and lipophobic (fat-repelling). This unique property, often termed "fluorous," leads to low solubility in most common organic solvents such as methanol, acetonitrile, and dichloromethane. These fluorous compounds prefer to interact with other fluorinated molecules.
Q2: What types of solvents are recommended for dissolving this compound?
A2: Solvents with a high fluorine content, known as "fluorous" solvents, are the most effective for dissolving this compound. Examples include perfluorohexane, perfluorooctane, and trifluorotoluene. These solvents create a "fluorous phase" in which the fluorinated reactant is highly soluble.
Q3: Can I use a co-solvent to improve the solubility of this compound in a standard organic solvent?
A3: Yes, using a co-solvent system is a common strategy. A mixture of a fluorous solvent and a traditional organic solvent can be employed. At elevated temperatures, these two solvents may become miscible, creating a homogeneous reaction mixture. Upon cooling, the phases can separate, which can also aid in product purification. This is the principle behind Fluorous Biphasic Catalysis.
Q4: Are there any alternatives to fluorous solvents for improving solubility?
A4: Yes, several other techniques can be explored:
-
Highly Polar Aprotic Solvents: Solvents like DMF or NMP may offer slightly better solubility for perfluoroalkyl iodides compared to less polar options.
-
Semi-fluorinated Surfactants: These molecules can form micelles in either aqueous or organic media, creating a "fluorous core" that can encapsulate and solubilize highly fluorinated compounds like this compound.[1][2]
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of solids and liquids in most solvents. However, the thermal stability of all reactants and products must be considered.
Troubleshooting Guides
This section provides structured guidance for overcoming specific solubility-related problems during your experiments.
Problem 1: My reaction is sluggish or not proceeding, and I suspect poor solubility of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Detailed Steps:
-
Visual Inspection: Carefully observe your reaction mixture. The presence of cloudiness, a precipitate of the iodoalkane, or two distinct liquid layers are clear indicators of poor solubility.
-
Temperature Increase: If your reactants and products are thermally stable, gradually increase the reaction temperature. Monitor for any signs of decomposition (color change, gas evolution).
-
Co-solvent Addition: If increasing the temperature is insufficient or not feasible, introduce a fluorous co-solvent like perfluorohexane. Start with a small volume and observe if the mixture becomes homogeneous.
-
Surfactant-Mediated Solubilization: For reactions in more polar or aqueous environments, consider adding a semi-fluorinated surfactant to create micelles that can solubilize the this compound.[1][2]
Problem 2: How can I determine the best solvent system for my reaction without extensive trial and error?
Solvent Screening Workflow:
Caption: Workflow for selecting an optimal solvent system.
Detailed Steps:
-
Small-Scale Solubility Tests: In small vials, test the solubility of this compound in a range of individual and mixed solvent systems at your intended reaction temperature.
-
Miscibility Check: If you are considering a co-solvent system, verify the miscibility of the organic and fluorous solvents at both room temperature and your target reaction temperature.
-
Test Reactions: Conduct small-scale test reactions in the most promising solvent systems. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR) to determine the impact of the solvent on the reaction rate and yield.
-
Optimization: Once a suitable solvent system is identified, you can optimize the solvent ratios and temperature to achieve the best balance of solubility and reactivity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Fluorous | Perfluorohexane, Perfluorooctane | High | The preferred solvents for achieving high concentrations. |
| Halogenated | Trifluorotoluene | Moderate | Can serve as a compromise between fluorous and traditional organic solvents. |
| Aprotic Polar | DMF, NMP, Acetonitrile | Low to Very Low | May be suitable for some reactions, but solubility will be limited. |
| Ethers | THF, Dioxane | Very Low | Generally poor solvents for this compound. |
| Hydrocarbons | Toluene, Hexane | Very Low | Immiscible under most conditions. |
| Protic | Methanol, Water | Immiscible | Not suitable as primary solvents. |
Experimental Protocols
The following are example protocols for common reaction types involving perfluoroalkyl iodides. These should be adapted and optimized for your specific substrates and reaction conditions.
Protocol 1: Atom Transfer Radical Addition (ATRA) to an Alkene
This protocol is adapted from general procedures for the ATRA of perfluoroalkyl iodides.[3][4][5][6]
Reaction Scheme:
R-CH=CH₂ + F(CF₂)₄CH₂I → R-CH(I)CH₂CH₂(CF₂)₄F
Materials:
-
This compound
-
Alkene
-
Radical Initiator (e.g., AIBN, Dilauroyl Peroxide)
-
Solvent (e.g., Perfluorohexane, Acetonitrile, or a mixture)
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add the alkene (1.0 eq) and this compound (1.2 eq).
-
Add the chosen solvent or solvent system. If using a biphasic system, vigorous stirring is essential.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the radical initiator (0.1 eq).
-
Heat the reaction mixture to the desired temperature (typically the decomposition temperature of the initiator, e.g., 80 °C for AIBN).
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a fluorous/organic biphasic system was used, separate the layers. The product is expected to be in the organic layer, while the unreacted perfluoroalkyl iodide will be in the fluorous layer.
-
Purify the product by standard methods (e.g., column chromatography).
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol is a general guideline for the Sonogashira coupling of iodoalkanes.[7][8][9][10][11] Solubility of the perfluoroalkyl iodide is a key challenge to overcome.
Reaction Scheme:
R-C≡CH + F(CF₂)₄CH₂I --(Pd/Cu catalyst, base)--> R-C≡CCH₂(CF₂)₄F
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF/Perfluorohexane co-solvent system)
Procedure:
-
To a dried Schlenk flask, add the palladium catalyst (0.02 eq) and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the degassed solvent system. A co-solvent system of THF and perfluorohexane may be necessary to solubilize all reactants.
-
Add the terminal alkyne (1.2 eq), the base (2.0 eq), and finally this compound (1.0 eq).
-
Heat the reaction mixture with vigorous stirring. The temperature will need to be optimized to ensure all components are in solution.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the product using column chromatography.
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be carried out by qualified individuals in a suitably equipped laboratory, with all necessary safety precautions in place. Reaction conditions may require optimization for specific substrates and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 5. Stereodivergent atom transfer radical addition of α-functionalized alkyl iodides to alkynes: a strategy for selective synthesis of both E- and Z-iodoalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane and Other Perfluoroalkyl Iodides for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Perfluoroalkyl iodides (PFIs) are a critical class of reagents for the introduction of perfluoroalkyl chains into organic molecules, a strategy widely employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an objective comparison of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane with other commonly used linear perfluoroalkyl iodides, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Physical Properties: A Foundation for Reactivity
The physical properties of perfluoroalkyl iodides, such as boiling point and density, are crucial for handling and reaction setup. The following table summarizes the key physical properties of this compound and its common counterparts.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C5H3F8I | 341.97 | 81-82 / 120 mmHg | 2.061 |
| Perfluorobutyl Iodide | C4F9I | 345.93 | 66-67 | 2.01[1][2][3][4][5] |
| Perfluorohexyl Iodide | C6F13I | 445.95 | 117 | 2.063[6][7][8] |
| Perfluorooctyl Iodide | C8F17I | 545.96 | 160-161 | 2.067 (at 20°C)[9][10][11][12][13] |
Performance in Radical Reactions: A Comparative Analysis
Perfluoroalkyl iodides are widely utilized as precursors for perfluoroalkyl radicals in a variety of chemical transformations, including additions to unsaturated bonds and cyclization reactions. The efficiency of these reactions can be influenced by the structure of the perfluoroalkyl iodide. Below is a compilation of reported yields for the addition of different perfluoroalkyl iodides to alkenes and in radical cyclization reactions.
Table 2: Comparative Yields in Radical Addition to Alkenes
| Perfluoroalkyl Iodide | Alkene Substrate | Reaction Conditions | Product Yield (%) |
| This compound | N/A | N/A | Data not available |
| Perfluorobutyl Iodide | 4-Methylisopropenylbenzene | B2pin2, DIPEA, 80°C | 74 |
| Perfluorohexyl Iodide | Styrene | DMA, visible light | 85 |
| Perfluorooctyl Iodide | Styrene | DMA, visible light | 82 |
Table 3: Comparative Yields in Visible-Light-Induced Radical Cyclization of o-Alkenylbenzamides
| Perfluoroalkyl Iodide | Substrate | Reaction Conditions | Product Yield (%) |
| Perfluorobutyl Iodide | o-allylbenzamide | TMEDA, MeCN, blue LEDs, rt, 12h | 81[14][15] |
| Perfluorohexyl Iodide | o-allylbenzamide | TMEDA, MeCN, blue LEDs, rt, 12h | 75 |
| Perfluorooctyl Iodide | o-allylbenzamide | TMEDA, MeCN, blue LEDs, rt, 12h | 72 |
Experimental Protocols
Visible-Light-Induced Radical Cyclization of an o-Alkenylbenzamide with a Perfluoroalkyl Iodide
This protocol describes a general procedure for the visible-light-induced radical cyclization of an o-alkenylbenzamide with a perfluoroalkyl iodide, adapted from the literature.[14][15]
Materials:
-
o-Alkenylbenzamide (1.0 equiv)
-
Perfluoroalkyl iodide (2.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry reaction tube, add the o-alkenylbenzamide (0.2 mmol, 1.0 equiv), acetonitrile (2.0 mL), and TMEDA (0.4 mmol, 2.0 equiv).
-
Add the perfluoroalkyl iodide (0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and degas the mixture by bubbling with nitrogen for 10 minutes.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp (420-430 nm).
-
Irradiate the mixture at room temperature for 12 hours with stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired perfluoroalkyl-substituted iminoisobenzofuran.
Applications in Drug Development: Targeting Signaling Pathways
The incorporation of perfluoroalkyl chains can significantly enhance the therapeutic potential of drug candidates. One notable application is in the development of oligonucleotide-based therapeutics. Perfluoroalkyl-conjugated oligonucleotides have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 signaling pathway.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis.[16][17][18] Decoy oligonucleotides, which mimic the DNA binding site of STAT3, can be used to sequester the activated STAT3 protein, preventing it from binding to its target genes and thereby inhibiting its downstream effects.[19][20][21] The attachment of a perfluoroalkyl chain to these decoy oligonucleotides can improve their cellular uptake and stability.
Experimental Workflow: Radical Cyclization
The following diagram illustrates a typical workflow for the visible-light-induced radical cyclization experiment described in the protocol section.
Conclusion
This compound presents itself as a valuable reagent for the introduction of a medium-chain perfluoroalkyl moiety. Its physical properties are comparable to other commercially available perfluoroalkyl iodides. While direct comparative kinetic data is sparse in the literature, the available data on reaction yields suggests that its reactivity in radical reactions is likely to be in a similar range to other linear PFIs. The choice of a specific PFI will ultimately depend on the desired length of the perfluoroalkyl chain in the final product and the specific reaction conditions. The provided experimental protocol and workflow offer a practical guide for researchers employing these reagents in their synthetic efforts. Furthermore, the application of perfluoroalkyl chains in modulating biological pathways, such as the STAT3 signaling cascade, highlights the importance of these building blocks in modern drug discovery.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]
- 3. Perfluorobutyl iodide | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluoryx.com [fluoryx.com]
- 5. nbinno.com [nbinno.com]
- 6. fluoryx.com [fluoryx.com]
- 7. halopolymer.com [halopolymer.com]
- 8. CAS 355-43-1: Perfluorohexyl iodide | CymitQuimica [cymitquimica.com]
- 9. fluoryx.com [fluoryx.com]
- 10. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 11. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]
- 12. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 507-63-1: Perfluorooctyl iodide | CymitQuimica [cymitquimica.com]
- 14. A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00888C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 18. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A STAT3-decoy oligonucleotide induces cell death in a human colorectal carcinoma cell line by blocking nuclear transfer of STAT3 and STAT3-bound NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A STAT3-decoy oligonucleotide induces cell death in a human colorectal carcinoma cell line by blocking nuclear transfer of STAT3 and STAT3-bound NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
A Comparative Guide to the Efficacy of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane and Perfluoroalkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity and biological efficacy of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane and perfluoroalkyl bromides. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer a comprehensive overview for researchers in drug development and organic synthesis. For the purpose of this comparison, data for short-chain perfluoroalkyl iodides will be used as a proxy for this compound, and perfluorooctyl bromide will serve as a representative for perfluoroalkyl bromides where specific data is available.
Chemical Efficacy: A Focus on Perfluoroalkylation Reactions
Perfluoroalkyl halides are crucial reagents for introducing perfluoroalkyl moieties into organic molecules, a strategy often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The efficacy of these reagents is largely determined by the nature of the carbon-halogen bond.
The C-I bond is weaker than the C-Br bond, which generally renders perfluoroalkyl iodides more reactive in radical reactions. This is a key distinction in their application in synthetic chemistry, particularly in Atom Transfer Radical Addition (ATRA) reactions.
Quantitative Data on Reactivity
The following table summarizes representative reaction yields for perfluoroalkylation reactions using perfluoroalkyl iodides and bromides. It is important to note that reaction conditions can significantly influence these yields.
| Reagent Class | Representative Reagent | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Perfluoroalkyl Iodide | Perfluorohexyl iodide | Copper-catalyzed cross-coupling | 4-Bromoacetophenone | 4-(Perfluorohexyl)acetophenone | >90% | [1] |
| Perfluoroalkyl Iodide | Perfluoroalkyl iodides | Photochemical radical addition | Alkenes/Alkynes | Iodoperfluoroalkylated alkanes/alkenes | Generally high | [2] |
| Perfluoroalkyl Bromide | Perfluoroethyl bromide | Copper-mediated perfluoroalkylation | Heteroaryl bromides | Perfluoroethylated heteroarenes | Good to high | |
| Perfluoroalkyl Bromide | Fluorinated alkyl bromides | Photoredox/copper-catalyzed ATRA | Alkenes | Bromo-perfluoroalkylated alkanes | Not specified | [3][4] |
Note: Direct quantitative comparison of this compound with a specific perfluoroalkyl bromide under identical conditions is not available in the reviewed literature. The data presented is indicative of the general reactivity of each class of compounds.
Biological Efficacy and Toxicological Profile
The biological effects of per- and polyfluoroalkyl substances (PFAS) are a subject of extensive research. The introduction of perfluoroalkyl groups can significantly alter the biological activity of a molecule.
Perfluoroalkyl Bromides
Perfluorooctyl bromide (perflubron) is a well-studied perfluoroalkyl bromide with applications as a blood substitute and a contrast agent in magnetic resonance imaging (MRI)[5]. Studies have shown that perflubron can attenuate oxidative damage in both biological and non-biological systems, a property independent of its anti-inflammatory effects[6]. This suggests a potential therapeutic application in conditions associated with oxidative stress.
Perfluoroalkyl Iodides
Comparative Biological Activity Data
| Compound Class | Representative Compound | Biological Effect | Assay System | Key Findings | Reference |
| Perfluoroalkyl Bromide | Perfluorooctyl bromide (Perflubron) | Attenuation of oxidative injury | Rat pulmonary artery endothelial cells | 66.6% attenuation in intracellular fluorescence (index of oxidative stress) compared to controls. | [6] |
| Short-chain PFAS (as a proxy for the iodo-compound) | Perfluorobutanesulfonic acid (PFBS) and Perfluorohexanoic acid (PFHxA) | Induction of oxidative stress | Human liver, kidney, muscle, and microglia cell lines | Increased activity of antioxidant enzymes, indicating a response to oxidative stress. | [4][7] |
Experimental Protocols
Atom Transfer Radical Addition (ATRA) with Perfluoroalkyl Halides
This protocol is a general representation of an ATRA reaction, which is a common application for both perfluoroalkyl iodides and bromides.
Objective: To synthesize a perfluoroalkylated organic molecule from an alkene and a perfluoroalkyl halide.
Materials:
-
Alkene substrate
-
Perfluoroalkyl iodide or bromide
-
Radical initiator (e.g., AIBN, or a photocatalyst system)
-
Solvent (e.g., acetonitrile, DMSO)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the alkene substrate and the perfluoroalkyl halide in the chosen solvent.
-
Add the radical initiator. If using a photocatalyst, ensure the reaction vessel is suitable for irradiation.
-
Stir the reaction mixture at the appropriate temperature. For thermally initiated reactions, this may be 60-80°C. For photochemically initiated reactions, irradiate with a suitable light source at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR).
-
Upon completion, quench the reaction and perform a standard work-up, which may include washing with aqueous solutions and extraction with an organic solvent.
-
Purify the product using column chromatography or distillation.
Caption: A generalized workflow for an Atom Transfer Radical Addition (ATRA) reaction.
Assessment of Oxidative Stress in Cell Culture
This protocol provides a general method for evaluating the potential of a compound to induce oxidative stress in a cellular model.
Objective: To measure the generation of reactive oxygen species (ROS) in cultured cells upon exposure to a test compound.
Materials:
-
Human cell line (e.g., HepaRG liver cells)
-
Cell culture medium and supplements
-
Test compound (e.g., perfluoroalkyl iodide or bromide) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent ROS indicator (e.g., DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cells in a suitable culture plate and allow them to adhere and grow to a desired confluency.
-
Prepare different concentrations of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent only) and a positive control (a known ROS inducer).
-
Incubate the cells with the compound for a specified period (e.g., 24 hours).
-
After incubation, wash the cells with PBS and then incubate them with the ROS indicator (e.g., DCFH-DA) in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity compared to the vehicle control indicates an increase in ROS levels.
Caption: Conceptual pathway of perfluoroalkyl compound-induced oxidative stress.
Summary and Conclusion
This guide provides a comparative overview of this compound and perfluoroalkyl bromides for researchers in drug development and related fields.
-
Chemical Reactivity: Perfluoroalkyl iodides are generally more reactive than their bromide counterparts in radical-mediated reactions due to the lower C-I bond dissociation energy. This can lead to higher yields and milder reaction conditions for perfluoroalkylation.
-
Biological Efficacy: The available data suggests that both classes of compounds can exhibit biological activity. Perfluorooctyl bromide has demonstrated a protective effect against oxidative stress, while some short-chain PFAS (used here as a proxy for the iodo-compound) have been shown to induce oxidative stress. The specific biological effects are highly dependent on the individual compound's structure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Synthetic Route: Leveraging 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of a synthetic route utilizing 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane against alternative perfluoroalkylation methods, supported by experimental data.
Performance Comparison of Perfluoroalkylating Agents
The efficiency of a synthetic route is often determined by the yield and reaction conditions required. Below is a comparative summary of the performance of this compound (C₅F₈HI) against a common alternative, 1-iodo-nonafluorobutane (C₄F₉I), in the hydroperfluoroalkylation of an unactivated alkene.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | 4-Phenyl-1-methylenecyclohexene | 4-Phenyl-4-(1,1,2,2,3,3,4,4-octafluoropentyl)methylcyclohexane | 88 | 4-tert-butylcatechol (2 equiv), Et₃B (2 x 1.3 equiv), air, CH₂Cl₂, rt, 2h | [1][2] |
| 1-Iodo-nonafluorobutane (C₄F₉I) | 4-Phenyl-1-methylenecyclohexene | 4-Phenyl-4-(nonafluorobutyl)methylcyclohexane | 80 | 4-tert-butylcatechol (2 equiv), Et₃B (1.3 equiv), air, CH₂Cl₂, rt, 2h | [1][2] |
Alternative Perfluoroalkylation Strategies
Beyond the use of perfluoroalkyl iodides, several other classes of reagents have been developed for the introduction of perfluoroalkyl groups. These alternatives often employ different activation methods and may offer advantages in specific synthetic contexts.
| Reagent Class | Example Reagent | Typical Application | Activation Method | Reference |
| Perfluoroalkyl-derived Togni's Reagent | 1-Pentafluoroethyl-1,2-benziodoxol-3(1H)-one | Perfluoroalkylation of arenes and heteroarenes | Nickel catalysis | [3] |
| Copper-Perfluoroalkyl Complexes | [(phen)CuRF] | Perfluoroalkylation of arenes and arylbromides | Reaction with arylboronate esters | [4] |
| Organosilicon Reagents | (Perfluoroalkyl)trimethylsilanes | Nucleophilic perfluoroalkylation of various electrophiles | Fluoride activation | [5] |
| Perfluorocarboxylic Anhydrides | (C₃F₇CO)₂O | Metal-free radical perfluoroalkylation of (hetero)arenes | Photochemical or thermal initiation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes. The following are representative protocols for the radical perfluoroalkylation of alkenes and the photocatalytic perfluoroalkylation of heterocycles.
Protocol 1: Radical Hydroperfluoroalkylation of an Unactivated Alkene
This procedure outlines the hydroperfluoroalkylation of 4-phenyl-1-methylenecyclohexene using this compound.[1][2]
Materials:
-
4-Phenyl-1-methylenecyclohexene
-
This compound
-
4-tert-butylcatechol (TBC)
-
Triethylborane (Et₃B)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-phenyl-1-methylenecyclohexene (1.0 equiv) and this compound (1.2 equiv) in dichloromethane.
-
Add 4-tert-butylcatechol (1.0 equiv).
-
Add triethylborane (1.3 equiv) portion-wise.
-
Open the reaction vessel to the air to initiate the radical process.
-
After 1 hour, add a second portion of 4-tert-butylcatechol (1.0 equiv) and triethylborane (1.3 equiv).
-
Stir the reaction at room temperature for an additional hour.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired product.
Protocol 2: Photocatalytic Perfluoroalkylation of N-Methylpyrrole
This protocol describes a visible-light-induced perfluoroalkylation of N-methylpyrrole using a perfluoroalkyl iodide and an organic dye photocatalyst in a continuous-flow setup.[7]
Materials:
-
N-Methylpyrrole
-
Perfluoroalkyl iodide (e.g., 1-iodononafluorobutane)
-
Eosin Y
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Acetonitrile (MeCN)
-
α,α,α-Trifluorotoluene (internal standard)
-
Continuous-flow reactor with a visible light source (e.g., blue LEDs)
Procedure:
-
Prepare a solution of N-methylpyrrole (0.07 M), the perfluoroalkyl iodide (0.14 M), Eosin Y (as per optimization), TMEDA (0.21 M), and α,α,α-trifluorotoluene (0.04 M) in acetonitrile.
-
Pump the solution through the continuous-flow reactor at a defined flow rate.
-
Irradiate the reactor with a visible light source.
-
Collect the output from the reactor.
-
The product yield can be determined by ¹⁹F NMR spectroscopy relative to the internal standard.
Visualizing the Synthetic Pathway
To better understand the underlying mechanisms, diagrams of the experimental workflows and reaction pathways are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-free radical perfluoroalkylation of (hetero)arenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Reactions of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine atoms can significantly enhance the pharmacological and physicochemical characteristics of a compound. 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane stands as a key building block for the synthesis of such fluorinated molecules. Its perfluoroalkyl chain and reactive carbon-iodine bond allow for a variety of chemical transformations. This guide provides a comparative analysis of catalytic systems for reactions involving this and structurally similar long-chain perfluoroalkyl iodides, with a focus on palladium-catalyzed, copper-catalyzed, and photocatalytic methods. The information presented is collated from studies on analogous substrates due to the limited availability of direct comparative data for this compound.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving desired reactivity and selectivity in reactions with perfluoroalkyl iodides. The following tables summarize quantitative data from studies on palladium-catalyzed cross-coupling, copper-catalyzed cross-coupling, and photocatalytic radical addition reactions involving long-chain perfluoroalkyl iodides, which are expected to exhibit similar reactivity to this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoroalkyl Iodides with Alkenes (Heck-Type Reaction)
| Catalyst System | Perfluoroalkyl Iodide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | C₆F₁₃I | Styrene | Et₃N | DMF | 100 | 24 | 85 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | C₈F₁₇I | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 80 | 18 | 78 | [1] |
| PdCl₂(PPh₃)₂ | C₄F₉I | Cyclohexene | NaOAc | DMAc | 120 | 16 | 65 | [1] |
Table 2: Copper-Catalyzed Cross-Coupling Reactions of Perfluoroalkyl Iodides with Alkynes (Sonogashira-Type Reaction)
| Catalyst System | Perfluoroalkyl Iodide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / PPh₃ | C₆F₁₃I | Phenylacetylene | Et₃N | THF | RT | 6 | 92 | [2] |
| CuI / TMEDA | C₈F₁₇I | 1-Octyne | K₂CO₃ | DMF | 60 | 12 | 88 | [2] |
| Cu(I)-terpyridine complex | C₄F₉I | Propargyl alcohol | DBU | CH₃CN | RT | 8 | 95 | [3] |
Table 3: Photocatalytic Radical Addition of Perfluoroalkyl Iodides to Alkenes
| Photocatalyst | Perfluoroalkyl Iodide | Alkene | Additive | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| fac-Ir(ppy)₃ | C₆F₁₃I | 1-Octene | - | CH₃CN | Blue LED | 12 | 85 | [4] |
| Eosin Y | C₈F₁₇I | Styrene | (i-Pr)₂NEt | DMSO | Green LED | 16 | 75 | [4] |
| Hydroquinone catalyst | C₄F₉I | N-Vinylcarbazole | - | CH₂Cl₂ | Visible Light | 30 | 91 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these catalytic systems.
Palladium-Catalyzed Heck-Type Reaction Protocol
This protocol is based on established methods for the Heck reaction of perfluoroalkyl iodides.[1]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous DMF, followed by the alkene (1.2 equivalents) and triethylamine (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Sonogashira-Type Reaction Protocol
This protocol is adapted from standard procedures for the Sonogashira coupling of perfluoroalkyl iodides.[2][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equivalents) and triethylamine (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Photocatalytic Radical Addition Protocol
This protocol is a general procedure for the photocatalytic radical addition of perfluoroalkyl iodides to alkenes.[4]
Materials:
-
This compound
-
Alkene (e.g., 1-Octene)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Anhydrous Acetonitrile (CH₃CN)
-
Blue LED light source
-
Argon or Nitrogen gas
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent), the alkene (1.5 equivalents), and fac-Ir(ppy)₃ (1-2 mol%) in anhydrous acetonitrile.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Seal the vial and place it at a fixed distance from a blue LED light source.
-
Irradiate the reaction mixture with stirring for 12 hours at room temperature.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow and a logical comparison of the catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
- 3. Photoinduced Copper-Catalyzed Coupling of Terminal Alkynes and Alkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
Performance Benchmarking of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Perfluoroalkylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane as a perfluoroalkylating agent in key organic synthesis applications. Its performance is benchmarked against common alternatives, supported by available experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.
Introduction to Perfluoroalkylation and Reagent Selection
The introduction of perfluoroalkyl (Rf) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Perfluoroalkyl iodides (RFI) are widely utilized as precursors for the generation of perfluoroalkyl radicals, which can then be incorporated into various molecular scaffolds.
The choice of a perfluoroalkyl iodide can influence reaction efficiency, selectivity, and the physicochemical properties of the final product. This guide focuses on this compound [CHF₂(CF₂)₃CH₂I], a partially fluorinated reagent, and compares its utility with fully perfluorinated analogues such as perfluorobutyl iodide [CF₃(CF₂)₃I] and longer-chain perfluoroalkyl iodides.
Performance in Radical Addition to Alkenes
Radical addition of perfluoroalkyl iodides to alkenes is a fundamental method for the synthesis of fluorinated building blocks. The efficiency of this reaction is dependent on the stability of the generated perfluoroalkyl radical and the nature of the alkene.
While specific comparative data for the radical addition of this compound is not extensively documented in readily available literature, the general principles of radical reactivity suggest that the partially fluorinated radical derived from it, •CH₂(CF₂)₃CHF₂, may exhibit different reactivity compared to a fully perfluorinated radical like •(CF₂)₃CF₃. The presence of a CH₂ group adjacent to the radical center can influence the radical's stability and steric hindrance, potentially affecting reaction rates and yields.
Table 1: Theoretical Comparison of Properties for Perfluoroalkyl Iodides in Radical Additions
| Property | This compound | Perfluorobutyl Iodide | Perfluorooctyl Iodide |
| Molecular Formula | C₅H₃F₈I | C₄F₉I | C₈F₁₇I |
| Molecular Weight | 341.97 g/mol | 345.93 g/mol | 545.96 g/mol |
| Derived Radical | •CH₂(CF₂)₃CHF₂ | •(CF₂)₃CF₃ | •(CF₂)₇CF₃ |
| Expected Radical Stability | Potentially less stable than perfluoroalkyl radicals | High | High |
| Potential Advantages | Introduction of a terminal CHF₂ group and a CH₂ spacer | High efficiency in perfluoroalkylation | Strong hydrophobic and lipophobic effects |
| Potential Disadvantages | Potential for side reactions at the C-H bonds | Limited structural diversity | Lower volatility, potentially more difficult to handle |
Application in the Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are of significant interest in drug discovery. The incorporation of a fluorinated chain can drastically alter the biological activity of a heterocyclic core. Perfluoroalkyl iodides are key reagents in radical-mediated cyclization reactions to form these structures.
While direct comparative studies are scarce, the synthesis of various fluorinated and fluoroalkylated heterocycles often involves the use of perfluoroalkyl iodides. The choice of the iodide directly translates to the nature of the fluorinated substituent on the final heterocyclic product. The use of this compound would lead to the incorporation of a -CH₂(CF₂)₃CHF₂ moiety, which offers a unique combination of a flexible hydrocarbon spacer and a terminal difluoromethyl group.
Experimental Workflow: General Radical Cyclization for Heterocycle Synthesis
Below is a generalized experimental workflow for a radical cyclization reaction to synthesize a fluorinated heterocycle, which could be adapted for use with this compound.
The Strategic Application of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Modern Synthesis: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical and materials science, the incorporation of fluorinated moieties is a well-established strategy for modulating the chemical and physical properties of organic molecules. 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane has emerged as a key reagent for the introduction of the 1,1,2,2,3,3,4,4-octafluoropentyl group. This guide provides a comparative analysis of its cost-effectiveness against other commercially available perfluoroalkyl iodides, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Perfluoroalkylation and the Role of Iodides
Perfluoroalkyl iodides are versatile precursors for the generation of perfluoroalkyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial in the synthesis of novel drug candidates and advanced materials due to the unique properties conferred by the perfluoroalkyl chain, such as increased metabolic stability, lipophilicity, and binding affinity. This compound (F8-iodopentane) is a valuable building block in this class of reagents.
Cost-Performance Analysis of Perfluoroalkyl Iodides
The selection of a perfluoroalkylating agent is often a balance between its commercial cost and its performance in a given chemical transformation. To provide a clear comparison, the table below summarizes the approximate costs and key physical properties of F8-iodopentane and its common alternatives.
Table 1: Cost and Physical Properties of Selected Perfluoroalkyl Iodides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Approx. Price (USD/g)* |
| This compound | C5H3F8I | 341.97 | 81-82 (120 mmHg) | Contact for quote[1] |
| Perfluorobutyl Iodide | C4F9I | 345.93 | 64-66 | $1.52 - $4.04[2][3][4][5][6][7][8] |
| Perfluorohexyl Iodide | C6F13I | 445.95 | 117 | $0.91 - $3.83[9][10][11] |
| Perfluorooctyl Iodide | C8F17I | 545.96 | 160-161 | $1.00 - $4.91[12][13] |
Performance Comparison in Synthesis
The utility of a perfluoroalkyl iodide is determined by its reactivity and the yield of the desired product under specific reaction conditions. Below, we present a summary of representative experimental data for perfluoroalkylation reactions using different perfluoroalkyl iodides.
Table 2: Comparative Yields in Representative Perfluoroalkylation Reactions
| Reaction Type | Substrate | Perfluoroalkyl Iodide | Catalyst/Conditions | Yield (%) | Reference |
| Radical Aromatic Substitution | Benzene | Perfluorobutyl Iodide | Benzoyl Peroxide, Acetic Acid | 93-99 | [14] |
| Radical Aromatic Substitution | Anisole | Perfluorobutyl Iodide | Benzoyl Peroxide, Acetic Acid | 93-99 | [14] |
| Copper-Mediated Cross-Coupling | 2-Bromoindole | (phen)CuCF2CF3 | DMF, 80-100°C | Good to High | [15] |
| Copper-Mediated Cross-Coupling | 2-Bromobenzoxazole | (phen)CuCF2CF3 | DMF, 80-100°C | Good to High | [15] |
| Radical Addition to Alkenes | Norbornene Esters | General RFI | Not specified | 95-100 | [14] |
While direct comparative studies for this compound are limited in publicly accessible literature, its structural similarity to other perfluoroalkyl iodides suggests it would be effective in similar transformations. The partially fluorinated chain in F8-iodopentane may influence its reactivity and the properties of the final product, a factor that researchers can leverage for fine-tuning molecular characteristics.
Experimental Protocols
For the practical application of these reagents, detailed experimental protocols are essential. Below are representative procedures for common perfluoroalkylation reactions.
Protocol 1: Radical Perfluoroalkylation of Arenes
This protocol is adapted from a general procedure for the perfluoroalkylation of aromatic compounds.[14]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Perfluoroalkyl iodide (e.g., perfluorobutyl iodide)
-
Benzoyl peroxide (BPO)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic substrate in glacial acetic acid.
-
Add the perfluoroalkyl iodide to the solution.
-
Initiate the reaction by adding benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the perfluoroalkylated arene.
Protocol 2: Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides
This protocol is based on a method for the perfluoroalkylation of heteroaromatic compounds.[15]
Materials:
-
Heteroaryl bromide
-
Perfluoroalkylcopper reagent (e.g., (phen)CuCF2CF3)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the heteroaryl bromide and the perfluoroalkylcopper reagent to a dry reaction vessel.
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-100°C) for the required duration (typically several hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by chromatography to yield the perfluoroalkylated heterocycle.
Visualizing Synthetic Strategy and Mechanisms
To further aid in the conceptualization of these synthetic processes, the following diagrams illustrate a general workflow for selecting a perfluoroalkylation reagent and a typical radical reaction mechanism.
Caption: Workflow for Perfluoroalkylation Strategy.
Caption: General Radical Perfluoroalkylation Mechanism.
Conclusion
This compound is a valuable reagent for the introduction of a partially fluorinated pentyl group into organic molecules. While its cost may be higher than that of some simpler perfluoroalkyl iodides due to its more specialized structure, its unique electronic and steric properties can be advantageous for specific applications in drug discovery and materials science. This guide provides a framework for researchers to assess the cost-effectiveness of this and other perfluoroalkylating agents by considering not only the price but also the performance in relevant synthetic transformations. The provided experimental protocols and workflow diagrams serve as a practical resource for the implementation of perfluoroalkylation strategies in the laboratory.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. fluoryx.com [fluoryx.com]
- 3. lookchem.com [lookchem.com]
- 4. 423-39-2 Cas No. | Perfluorobutyl iodide | Apollo [store.apolloscientific.co.uk]
- 5. Perfluorobutyl iodide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Nonafluoro-1-iodobutane, 97% | Fisher Scientific [fishersci.ca]
- 7. 九氟-4-碘代丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ノナフルオロ-1-ヨードブタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Perfluoro-n-hexyl iodide [oakwoodchemical.com]
- 11. echemi.com [echemi.com]
- 12. fluoryx.com [fluoryx.com]
- 13. Perfluorooctyl iodide, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Cross-Validation of Experimental and Computational Data for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data and established computational models for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. Due to the limited availability of comprehensive experimental spectra for this specific compound, we will also reference data for a structurally similar alternative, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane (perfluorohexyl iodide), to illustrate the principles of cross-validation. This guide outlines the methodologies for both experimental characterization and computational prediction, offering a framework for researchers to apply in their own studies.
Data Presentation: A Comparative Overview
Table 1: Physicochemical Properties
| Property | This compound (Experimental) | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Experimental) | Computational Model (Predicted) |
| Molecular Formula | C5H3F8I | C6F13I | C5H3F8I |
| Molecular Weight ( g/mol ) | 341.97 | 445.95[1][2] | (To be calculated) |
| Boiling Point (°C) | 81-82 @ 120 mmHg | 117[2] | (To be calculated) |
| Density (g/mL @ 25°C) | 2.061 | 2.063[2] | (To be calculated) |
| Refractive Index (n20/D) | 1.38 | 1.329[2] | (To be calculated) |
Table 2: Spectroscopic Data Comparison (Illustrative)
| Spectroscopic Data | This compound | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane |
| Experimental | ||
| ¹H NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. |
| ¹³C NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. |
| ¹⁹F NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. |
| IR (cm⁻¹) | Data not available in searched literature. | Vapor Phase IR Spectra available.[3] |
| Mass Spectrum (m/z) | Data not available in searched literature. | Electron Ionization Mass Spectrum available.[4] |
| Computational (Predicted) | ||
| ¹H NMR (ppm) | (To be calculated) | (To be calculated) |
| ¹³C NMR (ppm) | (To be calculated) | (To be calculated) |
| ¹⁹F NMR (ppm) | (To be calculated) | (To be calculated) |
| IR Frequencies (cm⁻¹) | (To be calculated) | (To be calculated) |
Experimental and Computational Protocols
Experimental Methodologies
A comprehensive experimental characterization of this compound would involve the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To identify the chemical environment of the hydrogen atoms.
-
¹³C NMR : To determine the number and types of carbon atoms.
-
¹⁹F NMR : Crucial for fluorinated compounds, this technique provides detailed information about the fluorine environments. Spectra are typically recorded on a 400 MHz or higher spectrometer using a suitable solvent, such as deuterated chloroform (CDCl₃) or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
Computational Modeling Protocol
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules.
-
Software : Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.
-
Methodology :
-
Geometry Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set like 6-31G*.
-
NMR Chemical Shift Calculation : The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR shielding tensors.[7] For fluorinated compounds, functionals like ωB97XD with basis sets such as 6-31+G(d,p) or 6-31++G(d,p) have been shown to provide good accuracy for ¹⁹F NMR chemical shifts.[7] The calculated shielding tensors are then converted to chemical shifts by referencing a computed standard (e.g., TMS).
-
Vibrational Frequency Calculation : The same level of theory used for geometry optimization can be applied to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum.
-
Visualization of Workflows and Pathways
Caption: Workflow for cross-validation of experimental and computational data.
Caption: Hypothetical inhibition of a signaling pathway by a fluorinated compound.
References
- 1. 355-43-1|1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluorohexyl iodide [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane for perfluoroalkylation
The incorporation of perfluoroalkyl chains, such as the nonafluorobutyl (C4F9) group, into organic molecules is a cornerstone of modern drug discovery and materials science. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. While 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane and other perfluoroalkyl iodides (Rf-I) remain fundamental radical precursors, a diverse array of alternative reagents has been developed to overcome challenges related to reactivity, selectivity, and reaction conditions.
This guide provides a comparative overview of key alternatives to perfluoroalkyl iodides for the introduction of C4F9 and other perfluoroalkyl groups. It highlights their mechanisms of action, substrate scope, and provides experimental data to assist researchers in selecting the optimal reagent for their synthetic challenges.
Comparison of Perfluoroalkylation Reagents
The choice of a perfluoroalkylation reagent is dictated by the substrate, desired functional group tolerance, and the preferred reaction mechanism (radical, electrophilic, or nucleophilic). Below is a summary of prominent reagent classes and their performance in representative reactions.
| Reagent Class | Example Reagent | Typical Substrates | Reaction Conditions | Representative Yield | Pros & Cons |
| Perfluoroalkyl Iodides | C4F9I | Electron-rich arenes, heterocycles, alkenes | Photoredox catalyst (e.g., Ru(bpy)3Cl2) or base (tBuONa), light irradiation[1][2][3] | 50-80%[2] | Pros: Readily available, cost-effective. Cons: Often requires photocatalysts or harsh conditions; radical reactions can have selectivity issues. |
| Hypervalent Iodine Reagents | C3F7-Togni Reagent | Arenes, heteroarenes, nucleophiles | Nickel catalyst, room temperature[4] | 74% (on 1,3,5-trimethoxybenzene)[4] | Pros: Bench-stable, broad substrate scope, often milder conditions.[5] Cons: Can be more expensive than simple iodides. |
| Sulfinate Salts | Sodium nonafluorobutanesulfinate (C4F9SO2Na) | Alkenes, heterocycles | Oxidant (e.g., t-BuOOH) or hypervalent iodine reagent[6] | 60-95%[6] | Pros: Inexpensive, stable solids, versatile radical precursors.[7][8][9] Cons: Requires an external oxidant/activator. |
| Perfluoroalkyl Anhydrides | (C3F7CO)2O | (Hetero)arenes | Urea-Hydrogen Peroxide (UHP), metal-free[10] | 50-70% | Pros: Inexpensive, readily available, avoids explosion hazards of peroxides.[10] Cons: Requires an activator, may generate stoichiometric waste. |
| Copper-based Reagents | (phen)CuC2F5 | Heteroaryl bromides | Thermal, mild conditions | 50-99%[11] | Pros: High yields, excellent functional group tolerance, uses cheaper heteroaryl bromides.[11] Cons: Reagent must often be prepared in situ.[11] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Photoredox-Catalyzed C-H Perfluoroalkylation of an Electron-Rich Heterocycle
This protocol is a representative example of a modern, mild approach to perfluoroalkylation utilizing a photocatalyst.
Materials:
-
Substrate (e.g., N-methylindole) (1.0 equiv)
-
Perfluoroalkyl Iodide (e.g., C4F9I) (1.5 equiv)
-
Photoredox Catalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (0.2 mmol, 1.0 equiv), the photoredox catalyst (0.004 mmol, 2 mol%), and the base (0.4 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent (2.0 mL).
-
Add the perfluoroalkyl iodide (0.3 mmol, 1.5 equiv) via syringe.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40W).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired perfluoroalkylated product.
Methodological Diagrams
The selection and application of a perfluoroalkylation reagent often follow a systematic workflow, from initial planning to final analysis.
Caption: General workflow for a modern perfluoroalkylation experiment.
A key mechanistic pathway for many of these reagents involves the generation of a perfluoroalkyl radical, which then engages with the substrate.
Caption: Simplified mechanism for radical-mediated C-H perfluoroalkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient generation of perfluoroalkyl radicals from sodium perfluoroalkanesulfinates and a hypervalent iodine(iii) reagent: mild, metal-free synthesis of perfluoroalkylated organic molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 10. A Practical Method for Perfluoroalkyl Compound Synthesis | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 11. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane stands out as a valuable synthon for introducing a C5-octafluorinated chain. This guide provides a comparative analysis of the expected reaction products from this iodo-perfluoroalkane, based on established reactivity patterns of similar compounds, and outlines the experimental protocols for their characterization and confirmation.
While specific experimental data for reactions involving this compound (H(CF₂)₄CH₂I) is not extensively detailed in readily available scientific literature, its reactivity can be confidently predicted based on the well-documented chemistry of perfluoroalkyl iodides. The primary site of reactivity is the carbon-iodine (C-I) bond, which is susceptible to a range of transformations including nucleophilic substitution, free radical reactions, and metal-mediated coupling reactions.
Comparison of Reaction Products
The reactions of this compound are expected to yield a variety of functionalized octafluoropentane derivatives. The performance and characteristics of these products are directly related to the nature of the chemical transformation. A comparative summary of potential reaction pathways and their products is presented below.
| Reaction Type | Typical Reagents | Expected Product(s) | Key Characteristics of Products | Potential Advantages vs. Alternatives |
| Nucleophilic Substitution | Amines, alkoxides, thiolates, carbanions | 1,1,2,2,3,3,4,4-Octafluoro-5-(organo)pentanes | Introduction of heteroatoms or carbon chains. | Direct and often high-yielding method for functionalization. The resulting products can serve as key intermediates for further synthesis. |
| Free Radical Addition to Alkenes/Alkynes | Alkenes, Alkynes, Radical Initiator (e.g., AIBN, peroxides) | 1,1,2,2,3,3,4,4,5,5,6,6-Octafluoro-7-iodo-alkanes/alkenes | Formation of longer carbon chains with the octafluoropentyl group. | Atom-economical method for C-C bond formation. Allows for the introduction of the fluorinated chain into unsaturated systems. |
| Metal-Mediated Coupling Reactions | Organometallic reagents (e.g., Grignard, organocuprates), Terminal Alkynes (Sonogashira), Boronic Acids (Suzuki) | 1,1,2,2,3,3,4,4-Octafluoro-5-(aryl/alkenyl/alkyl)pentanes | Formation of C-C bonds with a wide range of organic fragments. | High functional group tolerance and stereospecificity, enabling the synthesis of complex molecules. |
Experimental Protocols
The successful synthesis and characterization of products derived from this compound rely on robust experimental methodologies. Below are detailed protocols for key representative reactions and analytical techniques for product confirmation.
General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 - 1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the reagent. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for AIBN-Initiated Radical Addition to an Alkene
-
Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, a solution of this compound (1.0 eq), the alkene (1.5 - 2.0 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in a degassed solvent (e.g., benzene, toluene, or tert-butanol) is prepared.
-
Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere. The reaction is monitored by GC-MS to follow the consumption of the starting materials.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is then purified by fractional distillation or column chromatography to isolate the desired adduct.
Product Characterization and Confirmation
The identity and purity of the synthesized products must be rigorously confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Purpose | Expected Observations for a Hypothetical Product: 1,1,2,2,3,3,4,4-Octafluoro-5-phenylpentane |
| ¹H NMR | To determine the number and environment of hydrogen atoms. | Signals corresponding to the methylene protons adjacent to the fluorinated chain and the aromatic protons. |
| ¹⁹F NMR | To confirm the presence and structure of the fluorinated chain. | Complex multiplets corresponding to the different fluorine environments in the octafluoropentyl group. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the carbons of the fluorinated chain (with C-F coupling) and the phenyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the product and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Absorption bands corresponding to C-F, C-H, and aromatic C=C stretching vibrations. |
Visualizing Reaction Pathways and Workflows
To further elucidate the synthetic processes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical reaction pathway and an experimental workflow.
A Comparative Guide to Modern Perfluoroalkylation Methods
The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. These moieties can dramatically improve a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Over the years, a diverse array of methods has been developed to forge the resilient carbon-perfluoroalkyl bond. This guide provides a comparative overview of the most prominent modern methods, categorized by their mechanistic approach: radical, nucleophilic, and electrophilic perfluoroalkylation.
Radical Perfluoroalkylation
Radical-based methods are among the most versatile and widely used for creating C-CF₃ bonds, especially for C-H functionalization of (hetero)arenes and additions to unsaturated systems. These methods rely on the generation of a perfluoroalkyl radical (Rₙ•), which is then trapped by a substrate.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild approach to generate CF₃ radicals from inexpensive and readily available precursors like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[1] The process typically involves a photocatalyst, such as Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the radical precursor.[1][2] This strategy is noted for its mild, room-temperature conditions and high functional group tolerance.[2]
Comparative Performance:
| Substrate Type | CF₃ Source | Catalyst / Conditions | Representative Yields (%) |
| Electron-rich Heteroarenes (e.g., Pyrroles, Furans) | CF₃SO₂Cl | Ru(phen)₃Cl₂, Base, 26W light | 78 - 94%[2][3] |
| Electron-deficient Heteroarenes (e.g., Pyridines) | CF₃SO₂Cl | Ru(phen)₃Cl₂, Base, 26W light | 70 - 94%[2][3] |
| Unactivated Arenes (e.g., Xylenes) | CF₃SO₂Cl | Ru(phen)₃Cl₂, Base, 26W light | 70 - 84%[2] |
| Styrenes (Hydrotrifluoromethylation) | CF₃I | fac-Ir(ppy)₃, Hantzsch Ester, Blue LED | 60 - 95% |
| (Hetero)arenes | Trifluoroacetic Acid (TFA) | Diaryl Sulfoxide, Photoredox Catalyst | Broad applicability |
Reaction Mechanism: Photoredox Catalytic Cycle
Caption: General oxidative quenching cycle in photoredox trifluoromethylation.
Transition-Metal Catalysis
Copper and palladium complexes are frequently used to catalyze radical perfluoroalkylation reactions. These methods often involve the coupling of aryl halides or boronic acids with a CF₃ source.[4][5] Copper-catalyzed reactions, in particular, have become very popular. For example, the combination of a copper catalyst with an electrophilic trifluoromethylating reagent like Togni's reagent can generate a CF₃ radical, which then couples with an alkyl bromide.[6]
Comparative Performance:
| Substrate Type | CF₃ Source | Catalyst / Conditions | Representative Yields (%) |
| Aryl Iodides | CF₃CO₂Na | CuI (cat.), 1,10-phenanthroline | 60 - 90% |
| Aryl Boronic Acids | Togni's Reagent | CuCl (cat.), Ligand, Room Temp. | 75 - 98%[6] |
| N-Aryl Acrylamides | CF₃SO₂Na | Cu(OAc)₂ (cat.), Oxidant | 50 - 85% |
| Benzyl Bromides | TMSCF₃ / KF | CuI (cat.), DMF, 60 °C | 70 - 95%[5] |
Nucleophilic Perfluoroalkylation
This approach involves the transfer of a perfluoroalkyl anion equivalent ("Rₙ⁻") to an electrophilic substrate, most commonly carbonyls and imines.
Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used source for nucleophilic trifluoromethylation.[7] It is a stable, easy-to-handle liquid. Its reaction requires activation by a nucleophilic catalyst, typically a fluoride source (e.g., TBAF, CsF) or an alkoxide, to generate a transient, highly reactive trifluoromethyl anion or a hypervalent silicon species.[7][8] This species then adds efficiently to aldehydes, ketones, and imines.[8][9]
Comparative Performance:
| Substrate Type | Activator | Conditions | Representative Yields (%) |
| Aromatic Aldehydes | TBAF (cat.) | THF, 0 °C to RT | 85 - 99%[8] |
| Aliphatic Aldehydes | TBAF (cat.) | THF, 0 °C to RT | 80 - 95%[8] |
| Ketones | K₂CO₃ (cat.) | DMF, Room Temp. | 70 - 92% |
| Imines | CsF (cat.) | THF, Room Temp. | 75 - 90%[9] |
Reaction Mechanism: Activation of TMSCF₃
Caption: Nucleophilic addition of a CF₃ equivalent to a carbonyl.
Electrophilic Perfluoroalkylation
In this strategy, an electrophilic perfluoroalkyl source ("Rₙ⁺") reacts with a nucleophilic substrate. This approach is particularly effective for the perfluoroalkylation of soft nucleophiles like thiols, enolates, and electron-rich arenes.
Hypervalent Iodine Reagents (Togni Reagents)
Hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are stable, crystalline solids that serve as excellent sources of an electrophilic CF₃ group.[10] They can also act as sources of the CF₃ radical under reductive conditions (e.g., with copper catalysts or via photoredox catalysis).[11] Their versatility allows for the trifluoromethylation of a wide range of nucleophiles, including C, N, O, and S-centered species.
Comparative Performance:
| Substrate Type | Catalyst / Conditions | Representative Yields (%) | | :--- | :--- | :--- | :--- | | Thiols (Aromatic & Aliphatic) | Base (e.g., K₂CO₃), CH₂Cl₂ | 51 - 99% | | β-Ketoesters | No catalyst, CH₂Cl₂, Room Temp. | 80 - 95% | | Alkenes (Oxy-trifluoromethylation) | Cu(OTf)₂ (cat.), DCE, 60 °C | 65 - 90% | | Indoles | Zn(OTf)₂ (cat.), DCE, Room Temp. | 70 - 92% |
Reaction Mechanism: Electrophilic Transfer
Caption: Conceptual workflow for electrophilic CF₃ transfer.
Experimental Protocols
Protocol 1: General Procedure for Photoredox C-H Trifluoromethylation of a Heteroarene
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), photocatalyst (e.g., Ru(phen)₃Cl₂, 1-2 mol%), and trifluoromethyl source (e.g., CF₃SO₂Cl, 1.5 mmol). The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., acetonitrile, 5 mL) and a base (e.g., diisopropylethylamine, 2.0 mmol) are added via syringe. The mixture is stirred and irradiated with a 26W compact fluorescent lamp (CFL) or blue LEDs at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion (typically 12-24 hours), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated product.[2]
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde substrate (1.0 mmol) and dissolve it in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution. Slowly add a solution of the activator, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equivalents). Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[8]
Protocol 3: General Procedure for Electrophilic Trifluoromethylation of a Thiol using Togni's Reagent
In a round-bottom flask, dissolve the thiol substrate (1.0 mmol) and a mild base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (5 mL). To this stirring suspension, add Togni's Reagent I (1.1 mmol, 1.1 equivalents) portion-wise at room temperature. The reaction is typically stirred at room temperature and monitored by TLC. After completion (usually 1-6 hours), the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure S-trifluoromethylated product.
References
- 1. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 10. S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Identification
Potential Hazards:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Immediate First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Waste Classification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Waste Classification: this compound is classified as a halogenated organic waste due to the presence of fluorine and iodine atoms.[1]
-
Segregation:
-
Collect this waste in a designated, properly labeled container for halogenated organic solvents.
-
Do not mix with non-halogenated organic waste.[1]
-
Do not mix with acidic, basic, or aqueous waste.
-
Keep incompatible materials separate to avoid violent reactions.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following is the standard operating procedure for its collection and preparation for pickup.
Experimental Protocol: Waste Accumulation and Labeling
-
Container Selection:
-
Obtain a clean, dry, and chemically compatible container with a secure screw cap. The container must be in good condition, free from leaks or damage.
-
-
Waste Collection:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste this compound into the designated waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE".
-
List all contents, including the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Provide secondary containment to catch any potential leaks.
-
-
Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Contain: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. | Conforming to EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact, as the substance may cause skin irritation. | Inspected prior to use and disposed of in accordance with laboratory practices. |
| Body Protection | A flame-resistant, chemical-resistant lab coat or coveralls. | Protects against accidental spills and contamination of personal clothing. | Should be impermeable and long-sleeved. |
| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., for organic vapors and halogens) should be used if exposure limits are exceeded, if irritation is experienced, or when not working in a well-ventilated fume hood. | Protects against inhalation of potentially irritating or harmful vapors. | NIOSH (US) or CEN (EU) approved. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure all work with this compound is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
- Verify that an eyewash station and safety shower are readily accessible and unobstructed.
- Prepare all necessary equipment and reagents before handling the chemical to minimize time spent with open containers.
- Clearly label all containers with the chemical name and appropriate hazard warnings.
2. Donning Personal Protective Equipment (PPE):
- Before entering the designated handling area, don the required PPE as specified in the table above. Ensure a proper fit for all equipment.
3. Chemical Handling:
- Transport the chemical in a sealed, shatter-resistant secondary container.
- When transferring the liquid, use appropriate tools such as a pipette with a Luer-lock to prevent spills.
- Avoid direct contact with skin, eyes, and clothing.
- Keep the container tightly closed when not in use to prevent the release of vapors.
- As this compound may be air-sensitive, consider using inert gas techniques (e.g., a nitrogen or argon atmosphere) for transfers and reactions to prevent degradation.
4. Post-Handling Procedures:
- After handling, thoroughly wash hands and any exposed skin with soap and water.
- Decontaminate all equipment used during the procedure.
- Properly doff and dispose of single-use PPE in a designated hazardous waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.
5. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
- The storage container should be tightly sealed and clearly labeled.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit for halogenated compounds) to contain the liquid. Prevent it from entering drains.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Clean-up: Only trained personnel with the appropriate PPE should clean up the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Treatment and Disposal:
- Due to its halogenated nature (containing both fluorine and iodine), this compound requires special disposal considerations. Standard disposal methods for hazardous chemicals, such as high-temperature incineration, may be suitable, but this should be confirmed with a licensed waste disposal contractor.[1]
- Per- and polyfluoroalkyl substances (PFAS), which are structurally related, are known for their persistence. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of PFAS, which may be relevant. Technologies include thermal destruction, landfills, and underground injection.[2]
- For organo-iodine compounds, reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate can be a treatment step before final disposal, particularly for dilute aqueous waste.[3] However, this should only be performed by trained personnel following a validated protocol.
- Never dispose of this compound down the drain, as it can be harmful to aquatic life and the environment.[3]
3. Professional Disposal Service:
- All waste must be disposed of through a licensed and reputable hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
